molecular formula C19H26N2O5 B1639413 Boc-D-pro-phe-OH CAS No. 74086-61-6

Boc-D-pro-phe-OH

Cat. No.: B1639413
CAS No.: 74086-61-6
M. Wt: 362.4 g/mol
InChI Key: JYOQCCFYSJPSLC-LSDHHAIUSA-N
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Description

Boc-D-pro-phe-OH is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCCFYSJPSLC-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Strategic Building Block in Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N-α-Boc-D-prolyl-L-phenylalanine (Boc-D-pro-phe-OH)

N-α-tert-Butoxycarbonyl-D-prolyl-L-phenylalanine (this compound) is a protected dipeptide of significant interest in the fields of medicinal chemistry and drug development. As a synthetic intermediate, it provides a crucial building block for the assembly of more complex peptides, peptidomimetics, and other bioactive molecules.[1][2] The strategic incorporation of a D-amino acid, specifically D-proline, at the N-terminal position offers a powerful tool to modulate the biological and pharmacological properties of the final peptide.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the inherent logic of its application in modern peptide chemistry.

The core value of this dipeptide lies in its unique stereochemistry. The tert-butoxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the N-terminus, preventing unwanted side reactions during peptide synthesis.[3] The D-proline residue introduces conformational rigidity and, critically, confers enhanced resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids. This increased stability is a paramount objective in the design of peptide-based therapeutics, aiming to extend their in-vivo half-life.

Physicochemical and Structural Characteristics

While specific experimental data for this particular diastereomer is not extensively published, its fundamental properties can be reliably defined based on its constituent parts and data from its stereoisomers.

Core Properties

The molecule is composed of D-proline, which is N-terminally protected by a Boc group, and L-phenylalanine at the C-terminus. The molecular formula and weight are consistent across its stereoisomers.

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acidInferred from isomers
Synonyms Boc-D-Pro-L-Phe-OH, N-tert-Butoxycarbonyl-D-prolyl-L-phenylalanineN/A
CAS Number Not explicitly available in searched documents. Isomer CAS numbers are known.N/A
Molecular Formula C₁₉H₂₆N₂O₅[1][4]
Molecular Weight 362.43 g/mol [1][4]
Appearance Expected to be a white to off-white crystalline powder.[1][5]
Solubility Expected to be soluble in organic solvents like DMF, DCM, and DMSO; insoluble in water.[6]
Storage Store in a cool, dry place, typically at -4°C to 8°C, to ensure long-term stability.[1]
Molecular Structure

The structure combines the hydrophobic phenyl side chain of phenylalanine with the rigid pyrrolidine ring of proline, creating a molecule with distinct conformational preferences.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Protocol Driven by Causality

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. The logic of this process is to form an amide (peptide) bond between the carboxylic acid of Boc-D-proline and the amino group of an L-phenylalanine derivative in a controlled manner.

Rationale for Method Selection
  • N-Terminal Protection: Boc-D-proline is used as the N-terminal residue. The Boc group is stable under the basic or neutral conditions required for peptide coupling, thus preventing self-polymerization or other side reactions at the proline's secondary amine.[3]

  • C-Terminal Protection: To prevent the carboxylic acid of L-phenylalanine from reacting, it is typically protected as an ester, most commonly a methyl or ethyl ester (e.g., L-Phe-OMe). This ester can be selectively cleaved later without disturbing the newly formed peptide bond or the N-terminal Boc group.

  • Coupling Agents: A coupling agent is required to activate the carboxylic acid of Boc-D-proline, making it susceptible to nucleophilic attack by the amino group of L-phenylalanine methyl ester. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7]

  • Saponification: After the peptide bond is formed, the C-terminal methyl ester is removed via saponification (hydrolysis with a base like NaOH) to yield the final product with a free carboxylic acid.

Step-by-Step Synthesis Protocol
  • Activation of Boc-D-Proline:

    • Dissolve Boc-D-Pro-OH (1 equivalent) and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., dry Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.1 equivalents) to the solution and stir for 30 minutes to form the active ester.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (1 equivalent) in DMF and neutralize with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) at 0°C.

    • Add the activated Boc-D-Pro-OH solution to the L-Phe-OMe solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Protected Dipeptide:

    • Monitor the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Perform an aqueous work-up to remove water-soluble byproducts.[7] The crude product is then purified, typically by silica gel column chromatography, to yield the protected dipeptide, Boc-D-Pro-L-Phe-OMe.

  • Saponification (C-Terminal Deprotection):

    • Dissolve the purified Boc-D-Pro-L-Phe-OMe in a solvent mixture such as methanol/water.

    • Add 1M NaOH (1.5 equivalents) and stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, acidify the mixture to a pH of ~2-3 with cold 1N HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the final product, this compound.

Synthesis Workflow Diagram

G A 1. Activation Boc-D-Pro-OH + EDC/HOBt in DMF @ 0°C C 3. Coupling Combine A + B, stir overnight A->C B 2. Neutralization L-Phe-OMe·HCl + DIPEA in DMF B->C D 4. Work-up & Purification (Column Chromatography) C->D E Boc-D-Pro-L-Phe-OMe D->E F 5. Saponification 1M NaOH in MeOH/H₂O E->F G 6. Acidification & Extraction F->G H Final Product Boc-D-Pro-L-Phe-OH G->H

Caption: Solution-phase synthesis workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components: the N-terminal Boc group, the C-terminal carboxylic acid, and the peptide bond.

  • N-Terminal Boc Group (Acid Lability): The defining chemical property of the Boc group is its stability in neutral or basic conditions and its clean removal under acidic conditions.[6] Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the Boc group, liberating the free N-terminal amine of the dipeptide (H-D-Pro-L-Phe-OH).[3][8] This selective deprotection is the cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS).

  • C-Terminal Carboxylic Acid: The carboxylic acid is the site for subsequent peptide bond formation. It can be activated using standard coupling reagents (e.g., EDC, DCC) to react with the N-terminus of another amino acid or peptide, allowing for chain elongation.

  • Stability: The compound is stable under recommended storage conditions (cool and dry).[1] The amide (peptide) bond is robust and generally not susceptible to cleavage except under harsh acidic or basic conditions. The incorporation of D-proline significantly enhances the peptide's stability against enzymatic degradation by proteases.

Applications in Research and Drug Development

This compound is a specialized building block with applications centered on creating peptides with enhanced therapeutic potential.

  • Peptide Synthesis: It serves as a key intermediate for synthesizing more complex peptides and peptidomimetics.[1][2] Its primary use is within Boc-based SPPS, where it can be coupled to a resin-bound peptide chain after the removal of the previous amino acid's Boc group.

  • Drug Discovery and Development: The inclusion of a D-amino acid is a well-established strategy to improve the pharmacokinetic properties of peptide drugs.[3] Peptides containing this compound are expected to exhibit:

    • Increased Proteolytic Stability: Resistance to degradation by endogenous proteases leads to a longer in-vivo half-life.

    • Conformational Constraint: The rigid structure of the D-proline residue can induce specific secondary structures, such as β-turns.[9] This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

  • Development of Bioactive Compounds: Beyond traditional peptide drugs, this dipeptide can be incorporated into enzyme inhibitors, receptor agonists/antagonists, and bioconjugates for targeted drug delivery.[1]

Conclusion

N-α-Boc-D-prolyl-L-phenylalanine is more than a simple dipeptide; it is a strategic tool for the rational design of peptide-based therapeutics. Its value is derived from the synergistic combination of a reliable N-terminal protecting group and the stereochemically significant D-proline residue. Understanding its chemical properties, reactivity, and synthesis is fundamental for researchers aiming to develop next-generation peptide drugs with improved stability and efficacy. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this important synthetic building block.

References

  • Chem-Impex. Boc-Phe-Pro-OH. [Link]

  • PubChem. Boc-pro-phe-OH | C19H26N2O5 | CID 7019898. [Link]

  • Karle, I. L., & Balaram, P. (1990). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed. [Link]

  • Chem-Impex. Boc-Pro-Phe-OH. [Link]

  • PMC Isochem. Boc-D-Phenylalanine proline. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Chem-Impex. Boc-D-Phe-Pro-OH. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • PubChem. Boc-D-phenylalanine | C14H19NO4 | CID 637610. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • jOeCHEM (YouTube). Peptide Synthesis with the Boc Protecting Group. [Link]

  • Chemsrc. N-Boc-L-Pro-L-Phe methyl ester | CAS#:57177-79-4. [Link]

Sources

Boc-D-pro-phe-OH structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Conformation of Boc-D-pro-phe-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the dipeptide N-tert-butyloxycarbonyl-D-prolyl-L-phenylalanine (this compound), a molecule of significant interest in peptidomimetics and drug discovery. We will delve into the nuanced interplay of its constituent residues—the conformationally rigid D-proline and the aromatic L-phenylalanine—and the influence of the N-terminal Boc protecting group. This document will explore the structural features, conformational landscape, and the analytical methodologies required for its characterization. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the knowledge to rationally design and analyze peptides incorporating this important structural motif.

Introduction: The Significance of Modified Dipeptides in Drug Discovery

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids and strategic modifications to the peptide backbone are cornerstone strategies to overcome these limitations.[][2] The dipeptide this compound serves as an exemplary case study in this endeavor.

The inclusion of a D-amino acid , such as D-proline, renders the peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2][3] This significantly enhances the in vivo half-life of a peptide therapeutic. Furthermore, the unique cyclic structure of proline, whether in its L- or D-enantiomeric form, imposes significant conformational constraints on the peptide backbone.[4] This rigidity can pre-organize the peptide into a bioactive conformation, leading to higher receptor affinity and specificity.

The C-terminal L-phenylalanine residue provides a bulky, hydrophobic side chain that can engage in crucial interactions with biological targets.[5] The aromatic ring can participate in π-π stacking, hydrophobic, and cation-π interactions, which are often pivotal for molecular recognition.

This guide will dissect the structure and conformational preferences of this compound, providing a foundational understanding for its application in the design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its three key components: the N-terminal Boc protecting group, the D-proline residue, and the C-terminal L-phenylalanine residue.

PropertyValueSource
Molecular Formula C19H26N2O5[6][7]
Molecular Weight 362.43 g/mol [6]
Appearance White to off-white powder[6]
Storage Conditions 0-8 °C[6]
The N-terminal Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[3] Its bulky nature can also influence the conformational preferences of the adjacent amino acid residue.

The D-Proline Residue

Proline is unique among the proteinogenic amino acids in that its side chain is cyclized back onto the backbone nitrogen, forming a pyrrolidine ring.[4][8] This has several profound conformational consequences:

  • Restricted φ (phi) torsion angle: The ring structure locks the φ angle at approximately +60° for D-proline. This rigidity significantly reduces the accessible conformational space of the peptide backbone.

  • Cis/trans isomerization: The Xaa-Pro peptide bond can adopt both cis and trans conformations with a relatively small energy difference. This isomerization can be a slow process and can lead to multiple conformational states in solution, often observable by NMR spectroscopy.

  • Induction of turns: The conformational constraints imposed by proline residues are instrumental in the formation of β-turns, which are critical structural motifs in many biologically active peptides.[4]

The L-Phenylalanine Residue

Phenylalanine possesses a benzyl side chain, which is both aromatic and hydrophobic. The conformational flexibility of the phenylalanine residue is primarily defined by the torsion angles χ1 (chi1) and χ2 (chi2) of its side chain. The orientation of the aromatic ring is critical for its interaction with receptor binding pockets.

The following diagram illustrates the chemical structure of this compound, highlighting the key rotatable bonds that define its conformation.

Caption: Chemical structure of this compound with key torsion angles.

Conformational Analysis: Techniques and Insights

The conformational landscape of this compound can be explored through a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state conformation of peptides.[9][10][11] A combination of 1D and 2D NMR experiments can provide detailed insights.

Expected ¹H NMR Spectral Features:
  • Boc group: A characteristic singlet around 1.3-1.5 ppm, integrating to 9 protons.

  • Proline ring protons: A complex set of multiplets between 1.7 and 3.7 ppm.

  • Phenylalanine α- and β-protons: Multiplets typically found between 2.5 and 4.6 ppm. The coupling between these protons can provide information about the χ1 torsion angle.

  • Aromatic protons: A multiplet in the region of 7.0-7.5 ppm, corresponding to the phenyl ring of phenylalanine.

  • Amide protons: The NH proton of phenylalanine will appear as a doublet, and its chemical shift can be indicative of its involvement in hydrogen bonding.

2D NMR for Structural Elucidation:
  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the assignment of protons within the proline and phenylalanine spin systems.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for determining the three-dimensional structure. For example, NOEs between the proline α-proton and the phenylalanine amide proton would be indicative of a specific backbone conformation.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but more effective for molecules with intermediate molecular weights.

The presence of cis and trans isomers of the Boc-D-Pro bond can lead to the doubling of some NMR signals, providing a direct measure of the population of each isomer in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides an atomic-resolution picture of the solid-state conformation.[12] While the conformation in the crystal may not be identical to the solution-state conformation, it provides a valuable, high-resolution starting point for computational modeling and can reveal key intramolecular interactions that stabilize a particular conformer.

Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of this compound and identify low-energy conformations. These models can be refined using experimental data from NMR (e.g., NOE-derived distance restraints) to generate a more accurate representation of the conformational ensemble in solution.

Experimental Methodologies

This section provides detailed protocols for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis can be achieved through a standard solution-phase peptide coupling reaction.

G cluster_0 Synthesis Workflow Boc-D-Pro-OH Boc-D-Pro-OH Coupling Coupling Boc-D-Pro-OH->Coupling H-Phe-OMe H-Phe-OMe H-Phe-OMe->Coupling Boc-D-Pro-Phe-OMe Boc-D-Pro-Phe-OMe Coupling->Boc-D-Pro-Phe-OMe DCC/HOBt Saponification Saponification Boc-D-Pro-Phe-OMe->Saponification LiOH or NaOH This compound This compound Saponification->this compound Purification Purification This compound->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for the solution-phase synthesis of this compound.

Step-by-Step Protocol:
  • Activation of Boc-D-Proline:

    • Dissolve Boc-D-proline (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq) in anhydrous DCM/DMF and add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.

    • Add the activated Boc-D-proline solution to the H-Phe-OMe solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of the Protected Dipeptide:

    • Filter off the DCU precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-pro-phe-OMe.

    • Purify the crude product by silica gel column chromatography.

  • Saponification of the Methyl Ester:

    • Dissolve the purified Boc-D-pro-phe-OMe in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

NMR Spectroscopic Analysis Protocol

G cluster_1 NMR Analysis Workflow Sample Prep Sample Prep 1D NMR 1D NMR Sample Prep->1D NMR Dissolve in DMSO-d6 2D NMR 2D NMR 1D NMR->2D NMR ¹H, ¹³C Data Processing Data Processing 2D NMR->Data Processing COSY, NOESY/ROESY Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation Integration, Peak Picking

Caption: Workflow for NMR-based conformational analysis.

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Deuterated chloroform (CDCl₃) can also be used, but DMSO is often better for peptides due to its ability to break up aggregates.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz) for better spectral dispersion.

    • Tune and shim the instrument to achieve optimal resolution and lineshape.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPTq pulse sequence to obtain information about the type of carbon atoms).

  • 2D NMR Acquisition:

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton scalar coupling networks.

    • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 200-500 ms to identify through-space correlations.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

    • Integrate the NOE cross-peaks and convert them into distance restraints.

    • Analyze the coupling constants (e.g., ³J(Hₙ,Hₐ)) to obtain information about dihedral angles.

    • Use the collected restraints to build a model of the solution-state conformation.

Conclusion

This compound is a valuable building block in peptide and peptidomimetic chemistry. Its unique structural features, arising from the conformationally constrained D-proline and the aromatic L-phenylalanine, make it an attractive component for the design of metabolically stable and biologically active compounds. A thorough understanding of its conformational preferences, which can be elucidated through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for its rational application in drug discovery. The experimental protocols provided in this guide offer a robust framework for the synthesis and detailed structural characterization of this important dipeptide.

References

  • PubMed. (n.d.). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Retrieved from [Link]

  • ACS Publications. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ACS Publications. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • bioRxiv. (2025, December 12). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • Quora. (2017, March 30). What does proline do to the protein structure?. Retrieved from [Link]

  • RSC Publishing. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Retrieved from [Link]

  • Proprep. (n.d.). How does the unique structure of proline influence its cis or trans 3D conformation, and what role does this play in the stability of protein secondary structures?. Retrieved from [Link]

  • PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). Boc-pro-phe-OH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-3,3-Diphenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Delivery. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Phe-OH [18942-49-9]. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, July 10). Search Results. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Amino Acids. Retrieved from [Link]

  • MDPI. (2025, February 18). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory. Retrieved from [Link]

  • Radboud Repository. (2023, April 13). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Retrieved from [Link]

  • PubMed. (n.d.). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]

Sources

Boc-D-pro-phe-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Identity, Synthetic Utility, and Stereochemical Significance[1]

Executive Summary

Boc-D-Pro-Phe-OH (tert-butyloxycarbonyl-D-prolyl-L-phenylalanine) is a heterochiral dipeptide building block utilized primarily in the design of peptidomimetics, protease-resistant therapeutics, and structural biology probes.[1] Unlike its homochiral counterpart (Boc-L-Pro-L-Phe-OH), the incorporation of the D-proline isomer induces specific secondary structural constraints—most notably the nucleation of


-hairpins and Type II' 

-turns.[1] This guide details the physicochemical properties, synthesis protocols, and critical handling requirements for this compound in drug discovery workflows.
Part 1: Physicochemical Identity

The fundamental chemical identity of this compound is defined by its diastereomeric composition. While it shares a molecular formula with the standard L-L isomer, its spatial arrangement dictates distinct physical properties and biological activity.

Core Data Table[1][2]
PropertySpecification
Chemical Formula

Molecular Weight 362.42 g/mol
IUPAC Name (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Stereochemistry D-Proline (N-term), L-Phenylalanine (C-term)
CAS Registry Note: Specific CAS for the D-L free acid is rarely indexed in bulk catalogs.[1][3] Researchers often reference the component CAS numbers:• Boc-D-Pro-OH: 59433-50-0[1]• L-Phe-OH: 63-91-2
Solubility Soluble in DMF, DMSO, DCM, Methanol.[1][4] Sparingly soluble in water.[1]
pKa (Predicted)

3.8 (Carboxylic acid)
Structural Architecture

The molecule consists of a lipophilic tert-butyloxycarbonyl (Boc) protecting group attached to the


-amine of D-proline , which is coupled to L-phenylalanine .[1]

Key Structural Feature: The cis/trans isomerization of the Boc-D-Pro amide bond is a critical determinant of the peptide's folding behavior.[1] In the D-Pro-L-Phe sequence, the steric clash between the pyrrolidine ring and the phenylalanine side chain favors the formation of reverse turn structures, making this motif essential for stabilizing


-hairpins in synthetic peptides [1].[1]
Part 2: Stereochemical Significance & Applications
The "D-Pro" Effect

In medicinal chemistry, replacing L-Pro with D-Pro in a peptide sequence (X-D-Pro-Y) is a validated strategy to:

  • Induce Type II'

    
    -Turns:  The D-chirality alters the dihedral angles (
    
    
    
    ), forcing the backbone into a reverse turn conformation that mimics the exposed loops of proteins.
  • Enhance Proteolytic Stability: Endogenous proteases generally recognize L-L peptide bonds. The presence of the D-amino acid renders the D-Pro-Phe bond resistant to cleavage by chymotrypsin-like enzymes.[1]

Graphviz Diagram: Stereochemical Logic

The following diagram illustrates the decision process for selecting this compound versus its L-L isomer.

StereochemistryLogic Start Target Peptide Design Decision Structural Requirement? Start->Decision Helix Alpha-Helix / Extended Sheet Decision->Helix Linear/Helical Turn Beta-Hairpin / Reverse Turn Decision->Turn Compact/Loop L_Pro Select Boc-L-Pro-L-Phe (Standard Backbone) Helix->L_Pro D_Pro Select Boc-D-Pro-L-Phe (Turn Inducer) Turn->D_Pro Outcome1 Standard Folding Susceptible to Proteolysis L_Pro->Outcome1 Outcome2 Stabilized Type II' Beta-Turn Protease Resistant D_Pro->Outcome2

Figure 1: Decision logic for incorporating D-Proline based on desired secondary structure outcomes.

Part 3: Synthetic Protocols

Researchers typically synthesize this compound in situ or in solution phase to avoid the high cost of custom dipeptide ordering.[1] Below is a high-fidelity solution-phase synthesis protocol.

Reagents Required[4][5]
  • Boc-D-Pro-OH (1.0 eq)[1]

  • H-Phe-OMe[1][5]·HCl (1.1 eq) (Methyl ester protects the C-term to prevent zwitterion formation)[1]

  • Coupling Agent: EDC·HCl (1.1 eq) / HOBt (1.1 eq) or HATU (1.0 eq)[1]

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

  • Deprotection (Saponification): LiOH (2.0 eq) in THF/H2O

Step-by-Step Workflow
  • Activation: Dissolve Boc-D-Pro-OH (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (1 mmol) and HATU (1 mmol). Stir at

    
     for 15 minutes to form the active ester.
    
    • Expert Note: Pre-activation at low temperature minimizes the risk of racemization, although D-Pro is relatively resistant to oxazolone formation compared to other amino acids.

  • Coupling: Add H-Phe-OMe·HCl (1.1 mmol) and additional DIPEA (2 mmol). Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

  • Workup (Isolation of Intermediate): Dilute with EtOAc (50 mL). Wash sequentially with 1M KHSO

    
     (removes base), 5% NaHCO
    
    
    
    (removes acid), and Brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Saponification (Ester Hydrolysis): Dissolve the intermediate (Boc-D-Pro-Phe-OMe) in THF:H2O (3:1). Add LiOH (2 eq) and stir at

    
     for 1 hour.
    
    • Critical Step: Monitor carefully. Prolonged exposure to base can lead to racemization of the Phenylalanine

      
      -carbon.[1]
      
  • Final Isolation: Acidify carefully to pH 3 using 1M HCl. Extract into EtOAc. Evaporate to yield This compound as a white foam/solid.[1]

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized dipeptide, the following analytical parameters must be met.

1. HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Phenyl ring).

  • Expectation: The D-L diastereomer will typically elute at a slightly different retention time than the L-L standard. Co-injection with an L-L standard is the gold standard for verifying stereochemical purity.

2. Mass Spectrometry (ESI-MS)[1][5]
  • Positive Mode: Expected

    
    .
    
  • Fragment Ions: Look for loss of Boc group (

    
    ) at 
    
    
    
    .[1]
Graphviz Diagram: Analytical Workflow

AnalyticalWorkflow Sample Crude Product HPLC RP-HPLC (C18 Column) Sample->HPLC MS ESI-MS Sample->MS Check1 Single Peak? HPLC->Check1 Check2 Mass = 363.4? MS->Check2 NMR 1H-NMR (DMSO-d6) Pass Release Lot NMR->Pass Conforms Check1->NMR Yes Fail Repurify / Discard Check1->Fail No (Diastereomers found) Check2->Pass Yes Check2->Fail No

Figure 2: Quality control workflow for validating this compound.

References
  • Nair, S. A., et al. (2014). "Conceptualization and design of a novel turn mimetic: D-Pro-L-Pro template." Tetrahedron Letters. Link[1]

  • Isidro-Llobet, A., et al. (2009).[6] "Amino Acid-Protecting Groups."[1][4][7][8] Chemical Reviews. Link[1]

  • PubChem. (2024).[1] "Boc-Pro-Phe-OH (L-L Isomer Data for Reference)." National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2024).[1] "Boc-D-Phe-OH Product Specification." Link (Note: Cited for component properties; specific dipeptide data is derived from component synthesis).

Sources

Boc-D-pro-phe-OH mechanism of action in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Strategic Application of Boc-D-Pro-Phe-OH in Peptide Synthesis

Executive Summary

In the intricate field of peptide synthesis, the selection of building blocks is a critical determinant of success, influencing not only the efficiency of the synthesis but also the final properties of the peptide. This guide provides a comprehensive technical overview of this compound, a strategically important dipeptide building block for Boc-based Solid-Phase Peptide Synthesis (SPPS). From the perspective of a Senior Application Scientist, we delve into the fundamental mechanisms of Boc chemistry and explore the multifaceted rationale for employing this specific dipeptide. The incorporation of a D-proline residue offers enhanced enzymatic stability and precise conformational control, while the use of a dipeptide unit circumvents common synthetic challenges, such as sterically hindered couplings and on-resin aggregation. This whitepaper provides detailed mechanistic explanations, step-by-step protocols, and practical insights to empower researchers, scientists, and drug development professionals to leverage this compound for the successful synthesis of complex and therapeutically relevant peptides.

Chapter 1: Fundamentals of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a methodology pioneered by Bruce Merrifield, revolutionized the way peptides are constructed.[1] The core concept involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[2] This approach simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing.[2][3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy was the foundational chemistry for SPPS.[4] It relies on a temporary Boc group to protect the N-terminus and more permanent, benzyl-based groups for side-chain protection. While not fully orthogonal, the strategy's efficacy is based on differential acid lability.[5]

The Core Chemistry: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the cornerstone of this synthetic strategy. It is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6] The reaction proceeds via nucleophilic attack from the deprotonated amino group.[6]

The key to the Boc strategy is the selective removal (deprotection) of the Boc group at each cycle of the synthesis. This is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[5][6][]

The deprotection mechanism is a three-step acid-catalyzed process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[6][8][9]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[6][8][9]

  • Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide and liberating the free α-amino group as a trifluoroacetate salt.[6][]

SPPS_Cycle_Dipeptide Workflow for this compound Incorporation cluster_reagents Reagents & Solvents TFA_DCM 50% TFA in DCM Deprotection 1. Deprotection (Remove Boc group) TFA_DCM->Deprotection DIEA_DCM 10% DIEA in DCM Neutralization 3. Neutralization DIEA_DCM->Neutralization DCM_Wash DCM Wash1 2. Wash DCM_Wash->Wash1 DMF_Wash DMF Wash2 4. Wash DMF_Wash->Wash2 Wash3 6. Wash DMF_Wash->Wash3 Coupling_Mix This compound + HBTU/DIEA in DMF Coupling 5. Coupling (Add Dipeptide) Coupling_Mix->Coupling Start Start: Resin-Bound Peptide (Boc-AAₙ-...-Resin) Start->Deprotection Deprotection->Wash1 Wash1->Neutralization Neutralization->Wash2 Wash2->Coupling Coupling->Wash3 Kaiser Monitoring: Kaiser Test Coupling->Kaiser Check completion End Result: Lengthened Peptide (Boc-D-Pro-Phe-AAₙ-...-Resin) Wash3->End End->Deprotection Next Cycle

SPPS workflow for dipeptide incorporation.
  • N-terminal Deprotection: The cycle begins with the resin-bound peptide chain whose N-terminus is protected with a Boc group. This group is removed by treatment with 50% TFA in DCM for approximately 20-30 minutes, exposing the N-terminal amine as a TFA salt. 2[10]. Washing and Neutralization: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and byproducts. The TFA salt is then neutralized to the free amine using a solution of a hindered base, typically 10% DIEA in DCM or DMF. T[4][5]his is followed by further washes to remove excess base.

  • Activation and Coupling: In a separate vessel, the this compound dipeptide (typically 3-5 equivalents relative to the resin loading) is pre-activated. For an HBTU-mediated coupling, the dipeptide is dissolved in DMF with HBTU (0.95 equivalents relative to the dipeptide) and DIEA. This mixture forms the highly reactive HOBt-ester of the dipeptide's C-terminal phenylalanine. T[10]his activated solution is then added to the reaction vessel containing the washed, neutralized resin. The free N-terminal amine of the growing peptide chain performs a nucleophilic attack on the activated carboxyl group, forming the new peptide bond. The reaction is typically agitated for 1-4 hours. 4[10]. Final Wash: After the coupling reaction is complete (as confirmed by a negative Kaiser test for primary amines), the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide chain, now ready for the next synthesis cycle.

Chapter 4: Experimental Protocols & Practical Considerations

The following protocol is a generalized procedure for the manual incorporation of this compound in a Boc-SPPS workflow.

Protocol: Manual Boc-SPPS Incorporation of this compound

Materials:

  • Resin-bound peptide with a free N-terminal amine.

  • This compound.

  • Deprotection Solution: 50% TFA in DCM (v/v).

  • Neutralization Solution: 10% DIEA in DCM (v/v).

  • Coupling Reagents: HBTU, DIEA.

  • Solvents: DCM, DMF (peptide synthesis grade).

  • Washing Solvents: DCM, Isopropanol (IPA).

Procedure:

  • Resin Preparation: If starting after a previous coupling, begin at Step 2. If starting with a deprotected resin, proceed to Step 7.

  • Deprotection (Boc Removal): a. Swell the peptide-resin in DCM for 20 minutes. [10] b. Drain the DCM. Add the Deprotection Solution (10 mL/g of resin) and agitate for 2 minutes (pre-wash). [4] c. Drain and add fresh Deprotection Solution. Agitate for 20-30 minutes. 3[6][10]. Washing: a. Drain the deprotection solution. b. Wash the resin with DCM (3 x 1 min). c. Wash the resin with IPA (2 x 1 min). [4] d. Wash the resin with DCM (3 x 1 min).

  • Neutralization: a. Add the Neutralization Solution and agitate for 2 minutes. Repeat once. b. A final neutralization step with agitation for 5-10 minutes is performed to ensure complete conversion to the free base. 5[10]. Washing: a. Drain the neutralization solution. b. Wash the resin with DCM (3 x 1 min). c. Wash the resin with DMF (3 x 1 min).

  • Amino Acid Activation (perform during Step 5): a. In a separate vial, dissolve this compound (3 eq.) and HBTU (2.85 eq., 0.95 eq. to the amino acid) in a minimal volume of DMF. b. Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: a. Drain the final DMF wash from the resin. b. Immediately add the activated amino acid solution from Step 6 to the resin. c. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring & Final Wash: a. Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step can be repeated ("double coupling"). [11][12] b. Once complete, drain the coupling solution. c. Wash the resin with DMF (3 x 1 min). d. Wash the resin with DCM (3 x 1 min). The resin is now ready for the next deprotection cycle or final cleavage.

Quantitative Data Summary
ParameterTypical ValueRationale & Notes
Resin Substitution0.3 - 0.8 mmol/gA good balance between yield and preventing steric hindrance.
Dipeptide Excess3 - 5 equivalentsDrives the coupling reaction to completion, maximizing yield per cycle.
Coupling Reagent Excess3 - 5 equivalentsEnsures efficient activation of the incoming dipeptide.
Base (DIEA) for Coupling2x the moles of AANeutralizes the HCl/HBr from reagent and protonated AA.
Deprotection Time20 - 30 minSufficient for complete Boc removal without significant side reactions.
Coupling Time1 - 4 hoursSequence-dependent; can be monitored for completion.
Expected Coupling Efficiency>99%High efficiency is critical for the synthesis of long peptides.

Chapter 5: Applications in Drug Development

The strategic use of building blocks like this compound is central to modern peptide-based drug discovery. Peptides often suffer from poor metabolic stability and bioavailability. The inclusion of D-amino acids, like D-proline, is a proven method to increase resistance to proteolysis, thereby extending the in vivo half-life of a peptide therapeutic.

[10][13]Furthermore, the rigid conformational constraint imposed by the D-proline residue can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target. T[14]herefore, this compound is not merely a synthetic convenience; it is a tool for rationally designing peptides with improved drug-like properties, making it a valuable component in the arsenal of medicinal chemists and drug development professionals.

[15][16][]---

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wikipedia. (n.d.). Pseudoproline. [Link]

  • Modern Peptide Technology. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • University of Arizona. (n.d.). Proline. [Link]

  • Study.com. (n.d.). Proline Overview, Structure & Functions. [Link]

  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. [Link]

  • Nguyen, M. M., et al. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Advances, 3(8), 2634-2639. [Link]

  • Kates, S. A., & Albericio, F. (2010). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • PMC Isochem. (n.d.). Boc-D-Phenylalanine proline. [Link]

  • Hussain, A., et al. (2013). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 12(2), 153-162. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Summary for CID 637610. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Digital CSIC. (n.d.). Supporting Information. [Link]

  • Padmanabhan, B., et al. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 33(5), 803-812. [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

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An In-depth Technical Guide to the Role of Boc-D-Pro-Phe-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. Among these, the dipeptide building block tert-Butoxycarbonyl-D-Proline-L-Phenylalanine (Boc-D-Pro-Phe-OH) has emerged as a critical component for imparting advantageous pharmacokinetic and pharmacodynamic properties to therapeutic peptides. This technical guide provides a comprehensive examination of this compound, detailing its fundamental properties, strategic applications, and the underlying mechanistic principles that make it a valuable tool for drug discovery professionals. We will explore its role in enhancing proteolytic stability, inducing specific conformational constraints, and its notable application as a key intermediate in the synthesis of the bradykinin B2 receptor antagonist, Icatibant. This guide includes detailed experimental protocols, data analysis, and visualizations to equip researchers with the practical knowledge required to effectively leverage this dipeptide in their development programs.

Introduction: The Strategic Value of Chiral and Conformational Control

Peptide-based therapeutics offer high specificity and low off-target toxicity, making them an attractive modality. However, their utility is often limited by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1] A primary strategy to overcome this limitation is the introduction of D-amino acids, the non-natural mirror images of the canonical L-amino acids.[2] Proteases, being chiral enzymes, exhibit a strong preference for L-amino acid substrates. The incorporation of a D-amino acid can create a "proteolytic shield," sterically hindering enzyme binding and cleavage, thereby significantly extending the peptide's in-vivo half-life.[1][3]

This compound is a dipeptide synthon that capitalizes on this principle while offering additional conformational benefits. It consists of:

  • D-Proline (D-Pro): A D-amino acid that provides enzymatic resistance.[2] Its rigid five-membered pyrrolidine ring also introduces a significant conformational constraint, limiting the peptide backbone's flexibility. This can lock the peptide into a bioactive conformation, enhancing its binding affinity to a biological target.[4]

  • L-Phenylalanine (Phe): An aromatic amino acid whose bulky side chain is often critical for receptor binding interactions.

  • tert-Butoxycarbonyl (Boc) Group: An acid-labile protecting group for the N-terminus, making it perfectly suited for Boc-based solid-phase peptide synthesis (SPPS), a foundational technique in peptide drug manufacturing.[4][]

This guide will dissect the multifaceted role of this specific dipeptide, from its foundational chemistry to its application in a marketed therapeutic.

Physicochemical Properties and Synthesis

The effective use of any building block begins with a firm understanding of its properties.

Key Physicochemical Data
PropertyValueSignificance in Drug Discovery
Molecular Formula C20H28N2O5Provides the basis for molecular weight and elemental composition calculations.
Molecular Weight 376.45 g/mol Essential for stoichiometric calculations in synthesis and for analytical characterization.
Appearance White to off-white solidA basic quality control parameter for starting material.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM)Critical for selecting appropriate reaction and purification conditions in peptide synthesis.[6][7]
Chirality D-Proline, L-PhenylalanineThe specific stereochemistry is the primary driver of its biological and pharmacokinetic properties.
Synthesis of this compound

The dipeptide is typically synthesized via a solution-phase coupling reaction. A generalized protocol is as follows:

Protocol 1: Solution-Phase Synthesis of this compound

  • Starting Materials: Boc-D-Pro-OH, H-Phe-OMe (L-Phenylalanine methyl ester), a coupling agent (e.g., TBTU, HATU), a base (e.g., DIPEA), and appropriate solvents (e.g., Ethyl Acetate, DMF).[8]

  • Activation: Dissolve Boc-D-Pro-OH (1.0 eq), TBTU (1.1 eq), and HOBt (1.0 eq) in ethyl acetate. Stir for 10-15 minutes at room temperature to form the activated ester.

  • Coupling: Add H-Phe-OMe (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. The base neutralizes the hydrochloride salt of the amino ester and facilitates the reaction.

  • Reaction Monitoring: Stir the mixture for 12-24 hours at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8]

  • Workup: Upon completion, perform an aqueous workup to remove water-soluble byproducts. Extract the product into an organic solvent like ethyl acetate.

  • Ester Hydrolysis: The resulting Boc-D-Pro-Phe-OMe is then subjected to basic hydrolysis (e.g., using NaOH in methanol/water) to cleave the methyl ester, yielding the final carboxylic acid product, this compound.

  • Purification: The final product is purified by silica gel column chromatography to achieve high purity.[9]

Causality Note: The use of coupling reagents like TBTU and HOBt is crucial to prevent racemization of the amino acids during the reaction, thus preserving the critical stereochemistry of the building block.[8]

Core Application: Intermediate in the Synthesis of Icatibant

The most prominent application of this compound is as a key intermediate in the synthesis of Icatibant .[10]

Icatibant (Firazyr®) is a synthetic decapeptide drug used to treat acute attacks of hereditary angioedema (HAE).[11] HAE is caused by a deficiency in the C1-esterase-inhibitor, leading to excessive production of bradykinin.[10] Bradykinin is a potent vasodilator that, upon binding to its B2 receptor, causes localized swelling, inflammation, and pain.[10][] Icatibant acts as a selective and specific competitive antagonist of the bradykinin B2 receptor, effectively blocking its action.[10][11]

The structure of Icatibant incorporates several non-proteinogenic amino acids, and the D-Pro-Phe sequence is a crucial part of its structure, contributing to both its stability and receptor binding.

Icatibant Synthesis Workflow

Icatibant is manufactured using Solid-Phase Peptide Synthesis (SPPS). The process involves the sequential coupling of protected amino acids onto a solid resin support.[10][13]

Icatibant_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (e.g., BHA Resin) Load_Arg 1. Load first amino acid (Fmoc-Arg(Pbf)-OH) Resin->Load_Arg Deprotect_1 2. Fmoc Deprotection (Piperidine/DMF) Load_Arg->Deprotect_1 Couple_DProPhe 3. Couple Dipeptide (this compound) Deprotect_1->Couple_DProPhe Deprotect_2 4. Boc Deprotection (TFA/DCM) Couple_DProPhe->Deprotect_2 Sequential_Coupling 5. Sequentially couple remaining amino acids Deprotect_2->Sequential_Coupling Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFA cocktail) Sequential_Coupling->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Icatibant Final Product: Icatibant Acetate Purification->Icatibant

Caption: General workflow for the synthesis of Icatibant using SPPS.

In this workflow, this compound is coupled as a single unit. This "dipeptide coupling" strategy is often more efficient than sequentially adding D-Proline and then L-Phenylalanine, potentially improving yield and reducing the risk of side reactions. The Boc group is removed with an acid like trifluoroacetic acid (TFA) before the next amino acid is coupled.[14]

Structure-Activity Relationship (SAR) Insights

The D-Pro-Phe motif is not merely a passive structural element; it actively contributes to the biological activity of peptides it's incorporated into.

  • Enhanced Stability: As discussed, the D-Proline residue provides a steric shield against enzymatic degradation by proteases like aminopeptidases.[2][3] This is a fundamental principle of using D-amino acids to increase a peptide drug's half-life.[1]

  • Conformational Rigidity: The proline ring restricts the phi (φ) torsion angle of the peptide backbone. This rigidity can be crucial for pre-organizing the peptide into a conformation that is favorable for binding to its target receptor.[4] In the context of bradykinin antagonists, specific turns and conformations are essential for high-affinity binding to the B2 receptor.[15]

  • Receptor Interactions: The phenylalanine residue provides a bulky aromatic side chain that can engage in hydrophobic or π-π stacking interactions within the receptor's binding pocket. The specific orientation of this side chain, dictated by the rigid D-Pro backbone, is critical for potent antagonism.

Studies on various peptide series have shown that D-amino acid substitutions can dramatically alter biological activity. While substitutions in the middle of a sequence can sometimes disrupt critical secondary structures like alpha-helices, substitutions at the termini or within turn-regions are often well-tolerated and beneficial for stability.[16]

SAR_Concept cluster_Peptide Peptide Backbone cluster_Properties Resulting Properties DPro D-Proline Phe L-Phenylalanine DPro->Phe Peptide Bond Stability Increased Proteolytic Stability DPro->Stability Steric Shielding Rigidity Conformational Rigidity (β-turn induction) DPro->Rigidity Cyclic Side Chain Binding Optimized Receptor Binding Phe->Binding Aromatic Interaction Rigidity->Binding Pre-organization for High Affinity

Caption: Structure-Activity Relationship (SAR) contributions of the D-Pro-Phe motif.

Conclusion and Future Perspectives

This compound is more than just a protected dipeptide; it is a strategic building block that addresses key challenges in peptide drug development. Its dual function of enhancing proteolytic stability and imposing beneficial conformational constraints makes it an invaluable tool for medicinal chemists. The successful development and commercialization of Icatibant stand as a testament to the power of incorporating such rationally designed non-natural motifs.

As the field of peptide therapeutics continues to evolve, the demand for sophisticated building blocks like this compound will only increase. Future research may focus on creating novel di- or tri-peptide synthons with different combinations of D-amino acids and conformation-inducing residues to fine-tune the pharmacokinetic and pharmacodynamic properties of next-generation peptide drugs.

References

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [2]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [3]

  • BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. BenchChem. [1]

  • Veeprho. (n.d.). Icatibant Impurities and Related Compound. Veeprho. [11]

  • Daicel Pharma Standards. (n.d.). Icatibant Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [10]

  • Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. [17]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [16]

  • BenchChem. (2025). A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry. BenchChem. [4]

  • Google Patents. (2019). Synthesis of icatibant - WO2019064220A1. [13]

  • PubMed. (1995). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. [18]

  • Google Patents. (2020). BR112020005963A2 - icatibant synthesis. [19]

  • MedchemExpress.com. (n.d.). BOC-FlFlF (BOC2) | FPR Antagonist. [20]

  • Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. []

  • ACS Publications. (2019). Improved Tag-Assisted Liquid-Phase Peptide Synthesis: Application to the Synthesis of the Bradykinin Receptor Antagonist Icatibant Acetate. Organic Process Research & Development. [21]

  • NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC. [8]

  • MDPI. (2021). Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway. [22]

  • Chem-Impex. (n.d.). Boc-Phe-Pro-OH. [6]

  • NIH. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC. [23]

  • PubMed. (1997). Bradykinin receptor antagonists containing N-substituted amino acids: in vitro and in vivo B.... [15]

  • PubMed. (1995). Potent, long-acting, orally-active bradykinin antagonists for a wide range of applications. [24]

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. [14]

  • MedChemExpress. (n.d.). Boc-D-Phe-OH | Amino Acid Derivative. [7]

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  • BOC Sciences. (n.d.). Bradykinin Receptor Inhibitors, Agonists and Modulators. []

Sources

Introduction: The Imperative of Control in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Boc Protecting Group in Dipeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of proteins and vital components of numerous therapeutic agents, is a process of controlled, sequential assembly. The core challenge lies in ensuring that the correct amide bond is formed between the desired amino acids without unintended side reactions. This level of control is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups.[] The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a robust and reliable acid-labile protecting group for the α-amino group of amino acids.[2][3] Its introduction by Merrifield in solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the creation of complex peptide chains.[4][5]

This guide provides a comprehensive examination of the Boc protecting group's role in dipeptide synthesis. We will delve into the chemical principles underpinning its application, provide detailed experimental protocols for its installation and removal, and discuss the critical considerations for successful synthesis, from coupling strategies to analytical verification.

The Chemistry of the Boc Group: A Strategic Overview

The Boc strategy's success hinges on the differential acid lability between the α-amino Boc group and more acid-stable side-chain protecting groups (often benzyl-based, Bzl).[2][6] This forms the basis of the Boc/Bzl protection scheme. While not a truly "orthogonal" system where protecting groups are removed by entirely different chemical mechanisms, it is practically effective because the Boc group can be cleaved with moderate acids like trifluoroacetic acid (TFA), while benzyl-based groups require much stronger acids like hydrofluoric acid (HF) for removal.[6]

Comparative Analysis: Boc vs. Fmoc Strategy

The primary alternative to Boc chemistry is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which utilizes a base-labile protecting group. The choice between these two powerful methods depends on the specific peptide sequence and synthetic goals.[7]

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Moderately strong acid (e.g., 25-50% TFA in DCM)[2][6]Base (e.g., 20% piperidine in DMF)[][8]
Side-Chain Protection Typically acid-stable (e.g., Benzyl-based), removed with strong acid (HF)[6]Typically acid-labile (e.g., tBu, Trt), removed with TFA[]
Advantages - Generally less expensive reagents.[]- Can be advantageous for synthesizing long or hydrophobic sequences prone to aggregation.[7]- Milder deprotection conditions, compatible with acid-sensitive residues (e.g., Trp, Met).[][7]- Often yields higher purity crude products.[7]- Amenable to automation.[7]
Disadvantages - Requires strong, hazardous acids (e.g., HF) for final cleavage from resin.[9]- Repeated acid treatments can lead to side reactions.- Fmoc-protected amino acids can be more expensive.[]- Piperidine is toxic and must be handled carefully.

Part 1: Boc Protection of the N-terminus

The first step in synthesizing a dipeptide is the selective protection of the α-amino group of the N-terminal amino acid. This is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2][10]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. Under basic conditions, the amino group is deprotonated, enhancing its nucleophilicity. It then attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[2][10] The resulting intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[11]

Boc_Protection_Mechanism cluster_reactants Reactants AA R-CH(NH₂)-COOH (Amino Acid) NucAttack AA->NucAttack Nucleophilic Attack Boc2O (tBu-O-CO)₂O (Boc Anhydride) Boc2O->NucAttack Base Base (e.g., NaOH) Base->AA Deprotonates NH₂ Intermediate [Intermediate] NucAttack->Intermediate Forms Tetrahedral Intermediate Product R-CH(NH-Boc)-COOH (N-Boc Amino Acid) Intermediate->Product Collapse & Proton Transfer Byproducts tBuOH + CO₂ Intermediate->Byproducts Releases

Mechanism of N-Boc protection of an amino acid.
Experimental Protocol: N-Boc Protection of an Amino Acid

This protocol provides a general procedure for the protection of an amino acid using (Boc)₂O.[10]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent system (e.g., 1:1 Dioxane/Water or THF/Water)[2][10]

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in the chosen 1:1 solvent mixture.

  • Basification: Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[10]

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add (Boc)₂O (1.1 eq) portion-wise while maintaining vigorous stirring.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).[10]

  • Workup (Solvent Removal): Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Acidification & Extraction: Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of 2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvent. Extract the product with ethyl acetate (3x).[10]

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.

Quantitative Data on N-Boc Protection

The efficiency of the reaction is generally high, but can vary based on the amino acid and specific conditions used.

Amino AcidReagentsSolventReaction TimeTemperatureYield (%)
Glycine(Boc)₂O, NaOHWater/Dioxane4 hoursRoom Temp.94%[10]
L-Alanine(Boc)₂O, NaOHTHF/Water17 hoursRoom Temp.100%[10]
L-Phenylalanine(Boc)₂O, NaOHt-Butanol/WaterOvernightRoom Temp.78-87%[10]

Part 2: Dipeptide Formation - The Coupling Step

With the N-terminus of the first amino acid protected, the next step is to form the peptide bond. This requires activating the carboxyl group of the N-Boc amino acid to make it susceptible to nucleophilic attack by the free amino group of the second amino acid (which typically has its C-terminus protected, e.g., as a methyl ester).[5]

Coupling Reagents and Racemization Control

A variety of coupling reagents are used to facilitate this reaction. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic choices.[12] However, to enhance efficiency and minimize the risk of racemization (loss of stereochemical integrity at the α-carbon), additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[12][13] More modern and highly efficient reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which react faster and further suppress side reactions.[][12][14]

Dipeptide_Coupling_Workflow BocAA1 Boc-AA1-OH (N-Protected) Activation Activation of Carboxyl Group BocAA1->Activation AA2Ester H₂N-AA2-OMe (C-Protected) PeptideBond Peptide Bond Formation AA2Ester->PeptideBond Coupling Coupling Reagent (e.g., DCC/HOBt or HATU) + Base Coupling->Activation Activation->PeptideBond Dipeptide Boc-AA1-AA2-OMe (Protected Dipeptide) PeptideBond->Dipeptide

General workflow for dipeptide coupling.
Experimental Protocol: Solution-Phase Dipeptide Coupling (DCC/HOBt)

This protocol describes a general procedure for coupling two protected amino acid derivatives in solution.

Materials:

  • N-Boc-Amino Acid (1.0 eq)

  • Amino Acid Methyl Ester HCl salt (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Base (e.g., N-methylmorpholine or Diisopropylethylamine) (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolution: Dissolve the N-Boc-Amino Acid and HOBt in anhydrous DCM.

  • Neutralization: In a separate flask, suspend the Amino Acid Methyl Ester HCl salt in DCM and add the base to liberate the free amine.

  • Combination: Add the neutralized amino acid ester solution to the N-Boc-amino acid solution.

  • Activation: Cool the combined solution to 0 °C in an ice bath. Add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the insoluble DCU byproduct.

  • Purification: Wash the filtrate successively with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be further purified by column chromatography or recrystallization.

Part 3: Boc Deprotection - Liberating the N-terminus

To extend the peptide chain or to obtain the final dipeptide, the Boc group must be removed. This is achieved under acidic conditions, most commonly with Trifluoroacetic Acid (TFA).[2][3]

Mechanism of Deprotection

The acid-catalyzed deprotection is a clean and efficient process.[3]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine of the peptide.[2][3] The liberated amine is then protonated by the excess TFA, forming a TFA salt.[3]

Boc_Deprotection_Mechanism BocPeptide Boc-NH-Peptide Protonated [Protonated Intermediate] BocPeptide->Protonated Protonation TFA H⁺ (from TFA) TFA->Protonated tButylCation t-Butyl Cation (CH₃)₃C⁺ Protonated->tButylCation Cleavage CarbamicAcid [Carbamic Acid] Protonated->CarbamicAcid Cleavage FreeAmine H₃N⁺-Peptide (TFA Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

Mechanism of TFA-mediated Boc deprotection.
The Critical Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile. It can attack nucleophilic side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met), leading to undesired side products.[6] To prevent this, "scavengers" like dithiothreitol (DTE) or thioanisole are added to the deprotection solution to trap the cation.[4][6]

Experimental Protocol: Boc Deprotection in Solution

This protocol provides a general procedure for removing the Boc group from a protected peptide.[3][15]

Materials:

  • Boc-protected dipeptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger (e.g., 0.5% DTE, if required)[4][6]

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.

  • TFA Addition: Cool the solution to 0 °C. Prepare a deprotection solution (e.g., 25-50% TFA in DCM).[2][15] Add this solution dropwise to the stirred peptide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 20-60 minutes. Monitor the reaction progress by TLC.[2]

  • Quenching & Isolation: Once complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: To obtain the free amine from its TFA salt, dissolve the residue in a suitable solvent and wash carefully with a saturated sodium bicarbonate solution until the aqueous layer is basic. Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected dipeptide.

Quantitative Data on Deprotection Conditions
ReagentScavengerTimeEfficiencyNotes
25-50% TFA in DCMRecommended for Trp, Met, Cys[6]20-30 min>99%The most common and standard method.[2]
4M HCl in DioxaneNot typically required30-60 min>98%An alternative to TFA.[2]

Part 4: Analytical Characterization of Boc-Protected Dipeptides

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized dipeptide.[16] A combination of analytical techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of the Boc group, which gives a characteristic strong singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[16] ¹³C NMR can also be used to identify the carbonyl and quaternary carbons of the Boc group.

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight, confirming that the correct amino acids have been coupled and that the Boc group is present (or absent, after deprotection).[16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of the synthesized peptide. A single, sharp peak indicates a high degree of purity.[16]

Conclusion

The tert-butyloxycarbonyl protecting group remains a powerful and highly relevant tool in the field of peptide synthesis. Its robust nature, coupled with a clean and well-understood acid-labile deprotection mechanism, provides a reliable foundation for the construction of dipeptides and larger peptide structures. While the Fmoc strategy has become dominant for many applications due to its milder conditions, a deep understanding of Boc chemistry is indispensable for any researcher in drug development. The Boc strategy's advantages in specific contexts, such as the synthesis of aggregation-prone sequences, ensure its continued use and importance in the synthetic chemist's toolkit.

References

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. [Link]

  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

  • PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Boc protected dipeptides 2–6. [Link]

  • ACS Publications. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]

  • PubMed. (2025, March 28). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide.... [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • PubMed. (2026, January). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Royal Society of Chemistry. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

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Methodological & Application

Synthesis of Bioactive Peptides Leveraging the Boc-D-Pro-Phe-OH Dipeptide Building Block: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic synthesis of bioactive peptides utilizing the dipeptide building block, tert-butyloxycarbonyl-D-prolyl-L-phenylalanine (Boc-D-Pro-Phe-OH). The incorporation of a D-amino acid, specifically D-proline, is a key strategy to enhance the metabolic stability of synthetic peptides by conferring resistance to enzymatic degradation.[1][2] The unique conformational constraints imposed by the D-Pro-Phe motif can also lead to the formation of specific secondary structures that enhance receptor binding affinity and selectivity.[1][2] This document provides a robust framework for researchers, scientists, and drug development professionals, covering the foundational principles of Boc-based solid-phase peptide synthesis (SPPS), detailed experimental protocols, and methods for purification and characterization.

Introduction: The Rationale for D-Amino Acid Incorporation and the Pro-Phe Motif

The therapeutic potential of peptides is often limited by their susceptibility to proteolysis. Nature predominantly utilizes L-amino acids, and thus, proteases are stereospecific for peptide bonds involving these isomers. The introduction of D-amino acids into a peptide sequence serves as a powerful strategy to create analogues with significantly increased in vivo half-lives.[1][3] D-proline, with its cyclic side chain, is particularly effective in inducing turns and kinks in the peptide backbone, which can be critical for mimicking or stabilizing bioactive conformations.[1][3]

The Pro-Phe sequence motif itself is of significant biological interest. It is found in a variety of naturally occurring bioactive peptides and has been shown to play a pivotal role in their activity.[4][5] Furthermore, the Phe-Phe motif is a well-known driver of peptide self-assembly, a property that can be harnessed in the development of novel biomaterials and drug delivery systems.[6] The strategic placement of a D-Pro-Phe dipeptide can therefore confer both enhanced stability and potent bioactivity.

This guide will focus on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS, a well-established and robust method for synthesizing a wide range of peptides.[7] While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has gained popularity for its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for complex or lengthy sequences where the strong acid cleavage can be advantageous.[8][]

Materials and Reagents

Successful peptide synthesis is contingent on the quality of the starting materials. Ensure all reagents are of high purity and solvents are anhydrous where specified.

Reagent/MaterialGradeSupplierPurpose
This compoundSynthesis GradeCommercially AvailableDipeptide building block
Merrifield Resin (1% DVB, 100-200 mesh)0.8-1.2 mmol/g substitutionCommercially AvailableSolid support for peptide synthesis
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis GradeCommercially AvailableCoupling reagent
1-Hydroxybenzotriazole (HOBt)Synthesis GradeCommercially AvailableRacemization suppressor and coupling activator
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Synthesis GradeCommercially AvailableAlternative coupling reagent
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeCommercially AvailableNon-nucleophilic base for neutralization
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableBoc deprotection and cleavage reagent
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeCommercially AvailableSolvent for washing and reactions
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeCommercially AvailableSolvent for coupling reactions
Isopropanol (IPA)Reagent GradeCommercially AvailableWashing solvent
Diethyl ether, coldReagent GradeCommercially AvailablePeptide precipitation
Scavengers (e.g., anisole, thioanisole, ethanedithiol)Reagent GradeCommercially AvailableCation scavengers during cleavage

The Boc-SPPS Workflow: A Step-by-Step Protocol

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, neutralization, and coupling.[10][11][12]

Resin Preparation and First Amino Acid Attachment

The initial step involves attaching the C-terminal amino acid to the solid support. For this guide, we will assume the target peptide has a C-terminal residue other than D-Pro or Phe. If the target peptide's C-terminus is Phenylalanine, the first residue to be attached would be Boc-Phe-OH.

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (Esterification): The first Boc-protected amino acid is typically attached to the resin via an ester linkage. The Gisin method using the cesium salt of the Boc-amino acid is a common and effective procedure to minimize racemization.[13]

The SPPS Cycle

The following steps are repeated for each subsequent amino acid, including the this compound dipeptide.

Diagram: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start: Peptide-Resin Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Removes excess TFA Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Removes excess base Coupling Step 3: Coupling (Boc-AA-OH, DCC/HOBt or HBTU) Wash2->Coupling Wash3 Wash (DMF/DCM/IPA) Coupling->Wash3 Removes excess reagents & byproducts End Elongated Peptide-Resin Wash3->End End->Deprotection Repeat for next amino acid

Caption: A visual representation of the cyclical steps in Boc-SPPS.

Protocol 3.2.1: Boc Deprotection

The Boc group is an acid-labile protecting group.[10] It is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[10]

  • Wash the peptide-resin with DCM (3x).

  • Add a solution of 25-50% TFA in DCM to the resin.[7][13]

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

Protocol 3.2.2: Neutralization

After deprotection, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt. It must be neutralized to the free amine before the next coupling step.[7][12]

  • Wash the peptide-resin with IPA (2x) and then DCM (2x).

  • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[1]

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[1]

Protocol 3.2.3: Peptide Coupling

This step forms the peptide bond between the free N-terminal of the growing peptide chain and the carboxyl group of the incoming amino acid. The carboxyl group must first be activated.

Diagram: Mechanism of HBTU-Mediated Peptide Coupling

HBTU_Mechanism CarboxylicAcid Boc-AA-COOH (Carboxylic Acid) invis1 CarboxylicAcid->invis1 HBTU HBTU HBTU->invis1 DIEA DIEA (Base) DIEA->invis1 ActiveEster HOBt Active Ester (Reactive Intermediate) invis2 ActiveEster->invis2 ResinAmine H₂N-Peptide-Resin (Free Amine) ResinAmine->invis2 PeptideBond Boc-AA-CO-NH-Peptide-Resin (Peptide Bond Formation) invis1->ActiveEster Activation invis2->PeptideBond Nucleophilic Attack

Caption: The activation and coupling steps using HBTU.

Using HBTU (Recommended for Dipeptide Coupling):

HBTU is a highly efficient coupling reagent that minimizes racemization.[14][15]

  • Dissolve this compound (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated solution to the neutralized peptide-resin.

  • Agitate for 1-4 hours at room temperature.

Monitoring the Coupling Reaction:

The completion of the coupling reaction should be monitored. The Kaiser test is commonly used for primary amines but will not work for the secondary amine of proline. For coupling to proline or coupling of the D-Pro-Phe dipeptide, a specific test for secondary amines like the isatin or chloranil test is required.[1][12] A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) should be performed.[1]

Cleavage, Purification, and Characterization

Cleavage from the Resin

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed.[11][16]

Protocol 4.1.1: HF Cleavage

The most common method for Boc-SPPS is cleavage with anhydrous hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail to the resin. A common cocktail is "Reagent K," which consists of TFA, phenol, thioanisole, water, and ethanedithiol, designed to trap reactive carbocations generated during cleavage.[17]

  • Cool the apparatus to -5 to 0 °C.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture for 1-2 hours at 0 °C.

  • Remove the HF by evaporation under a stream of nitrogen.

Peptide Precipitation and Washing
  • After HF evaporation, wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter the peptide and wash several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification by HPLC

The crude peptide will contain impurities from incomplete reactions and side reactions.[18][19] Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

ParameterTypical ConditionRationale
Column C18, 5-10 µm particle sizeProvides good retention and resolution for most peptides.
Mobile Phase A 0.1% TFA in WaterIon-pairing agent to improve peak shape.[18]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the peptide.
Gradient 5-95% B over 30-60 minutesOptimized to separate the target peptide from impurities.
Detection UV at 214 nm and 280 nm214 nm for the peptide backbone, 280 nm for aromatic residues like Phe.
Characterization

The purified peptide must be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Analytical HPLC: A final analytical HPLC run is performed on the purified peptide to determine its purity, which should typically be >95% for biological assays.

  • Amino Acid Analysis (AAA): This technique confirms the amino acid composition and concentration of the peptide.

Expected Outcomes and Troubleshooting

ParameterExpected ResultCommon Issues and Solutions
Coupling Efficiency >99% per stepIncomplete Coupling: Extend reaction time, increase reagent excess, or perform a recoupling. For difficult couplings, consider a more potent coupling reagent like HATU.
Crude Peptide Purity (by HPLC) 40-70%Low Purity: Optimize coupling and deprotection times. Ensure efficient removal of reagents during washes. Use an effective scavenger cocktail during cleavage.
Final Yield (after purification) 10-30%Low Yield: Minimize peptide loss during transfers and workup. Optimize HPLC purification to maximize recovery.

Conclusion

The use of this compound as a dipeptide building block in solid-phase peptide synthesis is a powerful strategy for creating bioactive peptides with enhanced stability and conformational definition. The protocols outlined in this guide provide a robust foundation for the successful synthesis, purification, and characterization of these valuable molecules. A thorough understanding of the underlying chemistry of Boc-SPPS, careful execution of the experimental procedures, and diligent monitoring of reaction progress are paramount to achieving high-purity peptides for research and drug development applications.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). From Peptide Synthesis to Purification: Integrated Instrument Platforms. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Gzyl-Malcher, B., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. International Journal of Molecular Sciences, 23(13), 7206.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Holzer, K. H., & Mrestani-Klaus, C. (1987). The role of proline in the proteolytic regulation of biologically active peptides. Biopolymers, 26(S5), S215-S222.
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Sharma, A., et al. (2007). Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif. FEBS Letters, 581(21), 4081-4085.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Singh, T. P., et al. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 33(4), 637-645.
  • Iannitti, R. G., et al. (2021). Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. Current Protein & Peptide Science, 22(8), 629-643.
  • Asadpour, M., & Rafieian-Kopaei, M. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(2), 51.
  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials. The Royal Society of Chemistry.
  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2015). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 20(9), 16335-16353.
  • Singh, A., & Anal, A. K. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Food Production, Processing and Nutrition, 5(1), 1-14.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Ni, F., et al. (1993). Implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor. Journal of Molecular Biology, 234(4), 1151-1162.
  • Marchesan, S., & Varghese, O. P. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19876-19888.

Sources

Application of Boc-D-pro-phe-OH in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Boc-D-Pro-Phe-OH in Peptidomimetics: Type II'


-Turn Induction and Segment Condensation Strategies
Content Type:  Detailed Application Note & Protocol Guide
Audience:  Senior Research Scientists, Medicinal Chemists, and Peptide Synthesis Engineers.

Executive Summary: The "Turn" Master

This compound is not merely a dipeptide building block; it is a privileged structural motif used to engineer Type II'


-turns  (Type II Prime). In the realm of peptidomimetics, controlling secondary structure is paramount. While natural L-Pro-L-Xaa sequences often induce Type I or Type II turns, the heterochiral combination of D-Proline (

)
and L-Phenylalanine (

)
forces the peptide backbone into a specific conformation that nucleates

-hairpin formation.

This guide details the structural logic, specific applications in macrocyclization and protein-protein interaction (PPI) inhibition, and, most critically, the segment condensation protocols required to utilize this fragment without succumbing to the high risk of C-terminal racemization.

Structural Biology & Mechanism

The Heterochiral Effect

The utility of this compound lies in its dihedral angle preferences.

  • D-Proline (

    
    ):  The pyrrolidine ring in the D-configuration constrains the 
    
    
    
    torsion angle to approximately +60°, a value energetically forbidden for L-amino acids but ideal for the
    
    
    position of a Type II' turn.
  • L-Phenylalanine (

    
    ):  Provides the necessary hydrophobic bulk and 
    
    
    
    angle flexibility to complete the reversal of the peptide chain direction.

This combination creates a "nucleation site" that stabilizes antiparallel


-sheets (hairpins), making it a powerful tool for designing antimicrobial peptides (e.g., Protegrin analogs) and inhibitors of amyloid aggregation.
Visualization of the Turn Logic

The following diagram illustrates the structural impact of the D-Pro-Phe motif compared to a standard flexible linker.

BetaTurnLogic cluster_0 Standard Linker (L-Pro-L-Phe) cluster_1 Privileged Motif (D-Pro-L-Phe) L_Seq L-Pro — L-Phe L_Conf Random Coil / Type I Turn L_Seq->L_Conf L_Stab Low Hairpin Stability L_Conf->L_Stab D_Seq Boc-D-Pro — L-Phe-OH D_Conf Type II' Beta-Turn (Phi ~ +60°) D_Seq->D_Conf D_Stab High Hairpin Stability (Nucleation Site) D_Conf->D_Stab Application PPI Inhibitors Cyclic Peptides Gramicidin Analogs D_Stab->Application Enables

Caption: Comparative logic of turn induction. The D-Pro-L-Phe motif acts as a stereochemical lock, forcing the backbone into a Type II' turn, essential for stable beta-hairpin mimetics.

Critical Application Protocols

The primary challenge when using This compound as a pre-formed unit is C-terminal racemization . Because the C-terminal residue (Phenylalanine) is an acyl-amino acid (attached to Pro via an amide bond, not a urethane), activation of the Phe-COOH can lead to rapid formation of an oxazolone (azlactone) intermediate, resulting in loss of chirality at the Phe alpha-carbon.

The following protocol is designed to mitigate this risk.

Protocol A: Low-Racemization Segment Condensation

Objective: Couple this compound to a resin-bound amine or free amine in solution while maintaining >98% diastereomeric purity.

Reagents:

  • Solvent: DMF (Anhydrous) or NMP.

  • Coupling Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) OR T3P (Propylphosphonic anhydride). Note: Avoid HATU/HBTU for segment condensation as they are too aggressive and promote azlactone formation.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine). Collidine is less basic and further suppresses racemization.

Step-by-Step Methodology:

  • Resin Preparation (Solid Phase):

    • Ensure the resin-bound peptide (e.g.,

      
      -Seq-Resin) is fully deprotected (Fmoc removed) and washed with DMF.
      
    • Perform a Chloranil Test to confirm the presence of free secondary amines (if coupling to Pro) or Kaiser Test for primary amines.[1]

  • Activation (The Critical Step):

    • Dissolve This compound (3.0 eq) in minimum DMF.

    • Option 1 (DEPBT - Recommended): Add DEPBT (3.0 eq). Cool the solution to 0°C. Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes.

    • Option 2 (T3P - Alternative): Add T3P (50% in EtOAc, 3.0 eq). Add Collidine (3.0 eq) at 0°C.

  • Coupling:

    • Transfer the cold, activated solution immediately to the resin/amine component.

    • Allow to react at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours.

    • Expert Tip: Do not let this reaction run overnight. Prolonged activation increases epimerization risk.

  • Monitoring:

    • Check completion via Kaiser/Chloranil test.[1][2] If positive, do not re-couple with the same method. Instead, perform a short "capping" step with acetic anhydride to terminate unreacted chains, as re-coupling a dipeptide fragment often yields diminishing returns and higher impurities.

Protocol B: Stepwise Synthesis (The "Safe" Control)

If the dipeptide block is not strictly required for the experimental design, synthesizing the sequence stepwise on-resin is often safer for purity.

  • Couple Fmoc-Phe-OH (or Boc-Phe-OH) to the resin using standard HBTU/DIPEA.

  • Deprotect N-terminus.[3][4]

  • Couple Boc-D-Pro-OH using HATU/HOAt/DIPEA .

    • Note: Coupling to Phenylalanine is standard. Coupling D-Pro requires highly efficient reagents (HATU) because the secondary amine of Pro is sterically hindered, but here D-Pro is the incoming acid, so standard activation works well.

Data Analysis & Characterization

Verifying the "Turn" structure is essential. Do not rely solely on Mass Spectrometry (which confirms identity but not conformation).

Circular Dichroism (CD) Spectroscopy

A Type II'


-turn signature is distinct from random coils or 

-helices.
Secondary StructureCharacteristic Minima (nm)Characteristic Maxima (nm)Expected Signal for D-Pro-Phe
Random Coil ~198 nmNoneNegative control signal
Type I / II Turn ~225 nm (min)~205 nm (max)Weak / Different profile
Type II' Turn ~200 nm ~215-220 nm Strong Exciton Couple

Interpretation: A strong positive band near 215 nm and a negative band near 200 nm in the CD spectrum (in water or TFE) confirms the induction of the Type II' turn geometry.

NMR Validation (NOE Signals)

To validate the hairpin nucleation in solution:

  • Look for NOE (Nuclear Overhauser Effect) cross-peaks between:

    • 
       of D-Pro (
      
      
      
      ) and
      
      
      of Phe (
      
      
      ).[5]
    • 
       of residue (
      
      
      
      ) and
      
      
      of residue (
      
      
      ).
  • Temperature Coefficients: Measure amide proton chemical shifts at varying temperatures. Low temperature coefficients (

    
     ppb/K) for the Phe NH indicate it is involved in an intramolecular hydrogen bond, a hallmark of a stable turn.
    

Troubleshooting & Optimization Workflow

The following diagram outlines the decision process for synthesis and troubleshooting, specifically addressing the racemization bottleneck.

SynthesisWorkflow Start Start: this compound Application Decision Is Dipeptide Block Mandatory? Start->Decision Stepwise Stepwise Synthesis (1. Phe, 2. D-Pro) Decision->Stepwise No (Higher Purity) Segment Segment Condensation (Coupling Dipeptide) Decision->Segment Yes (Library/Fragment) Success Pure Type II' Turn Mimetic Stepwise->Success Risk RISK: C-Term Racemization (Azlactone Formation) Segment->Risk Mitigation Use Low-Racemization Reagents: DEPBT or T3P + Collidine Low Temp (0°C) Risk->Mitigation Apply Protocol A Check QC: HPLC Chiral Analysis Mitigation->Check Check->Success >98% de Fail Racemized Product (>5% D-Phe) Check->Fail <95% de

Caption: Decision tree for synthesizing D-Pro-Phe containing peptides. Segment condensation requires strict adherence to low-racemization protocols (DEPBT/T3P).

References

  • Structural Basis of Type II' Turns

    • Nair, S. A., et al. (2010). "Conformational restriction of peptides using D-amino acids." Biochemistry.
    • Context: Defines the torsion angles specific to D-Pro containing turns.
  • Peptidomimetic Design & Beta-Hairpins

    • Robinson, J. A. (2008). "Beta-hairpin peptidomimetics: design, structure and biological activity."[6] Accounts of Chemical Research.

    • Context: Authoritative review on using D-Pro-L-Pro and D-Pro-L-Phe templ
  • Synthesis & Racemization Suppression

    • Albericio, F., et al. (2018). "Peptide Coupling Reagents: More than a Letter Soup." Chemical Reviews.
    • Context: Detailed comparison of DEPBT, T3P, and HATU regarding racemization in segment condens
  • Gramicidin S & Inverse Turns

    • Tamaki, M., et al. (1993). "Synthesis and antibiotic activity of Gramicidin S analogs containing D-Pro-L-Phe." Bulletin of the Chemical Society of Japan.
    • Context: Application of the specific Boc-D-Pro-Phe motif in bioactive cyclic peptides.

Sources

Troubleshooting & Optimization

Technical Support Center: Side Reactions of Boc-D-Pro-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Product: Boc-D-Pro-Phe-OH CAS: [Relevant CAS if available, otherwise generic] Application: Solid Phase Peptide Synthesis (SPPS), Fragment Condensation Support Tier: Senior Application Scientist Level

Introduction: The "Proline Turn" & Heterochiral Risks

Welcome to the technical support guide for This compound . While this dipeptide is a valuable building block for introducing specific conformational constraints into bioactive peptides, it presents a unique set of synthetic challenges.

The presence of D-Proline coupled with L-Phenylalanine creates a "heterochiral" dipeptide sequence. This specific stereochemical arrangement forces the peptide backbone into a turn conformation that drastically accelerates intramolecular side reactions. Unlike standard linear sequences, this dipeptide acts as a "loaded spring," ready to cyclize or racemize if handled without specific precautions.

This guide addresses the three critical failure modes:

  • Diketopiperazine (DKP) Formation: Premature chain termination.

  • C-Terminal Racemization: Loss of stereochemical purity during coupling.

  • Tert-Butyl Cation Scavenging: Alkylation of sensitive side chains.[1]

Module 1: The Diketopiperazine (DKP) Nightmare

The Issue: "My peptide chain stopped growing after the second residue."

If you have attached this compound to a resin (or built it stepwise) and observe a massive drop in yield after removing the Boc group to couple the third amino acid, you are likely witnessing DKP formation.

Mechanism: Heterochiral Acceleration

Upon removal of the Boc group, the free secondary amine of the D-Proline is spatially positioned to attack the C-terminal carbonyl of the Phenylalanine (anchored to the resin).

  • The Proline Effect: Proline's secondary amine favors the cis-amide bond conformation required for cyclization.[2]

  • The Heterochiral Catalyst: In a D-Pro-L-Phe sequence, the side chains (pyrrolidine ring and benzyl group) are on opposite sides of the forming DKP ring (trans orientation). This minimizes steric hindrance during the transition state, making the cyclization significantly faster than in homochiral (L-Pro-L-Phe) sequences [1][2].

Visualizing the Pathway

DKP_Mechanism Start H-D-Pro-Phe-O-Resin (Free Amine) Transition Nucleophilic Attack (Amine -> Ester Carbonyl) Start->Transition Rapid Cyclization (Heterochiral Acceleration) DKP_Product Cyclo(D-Pro-Phe) (Released into solution) Transition->DKP_Product Cleavage Resin_Loss Free Hydroxyl-Resin (Chain Terminated) Transition->Resin_Loss Cleavage

Figure 1: Mechanism of premature cleavage via Diketopiperazine (DKP) formation.

Troubleshooting Protocol: Suppression of DKP

Do not use standard neutralization protocols. The longer the free amine sits in a neutral or basic state, the more DKP forms.

ParameterStandard ProtocolRequired Protocol for D-Pro-Phe
Resin Choice Merrifield / PAMTrityl / 2-CTC (Steric bulk hinders attack)
Boc Removal 50% TFA (30 min)Flow Wash (Minimize contact time)
Neutralization DIEA/DMF washIn-Situ Neutralization (Couple while neutralizing)
Coupling Speed 1-2 hoursHigh Reactivity (Use HATU or HCTU to outcompete cyclization)

Step-by-Step: In-Situ Neutralization Protocol

  • Deprotect: Treat resin with neat TFA for 2 x 1 min (Flow wash).

  • Wash: Rapidly wash with DCM (Do NOT wash with DMF or base).

  • Couple: Immediately add the Next-Amino-Acid (pre-activated) + DIEA.

    • Theory: The amine remains protonated (safe) until the exact moment the activated amino acid is present. The coupling reaction is chemically faster than the cyclization reaction [3].

Module 2: Stereochemical Integrity (Racemization)

The Issue: "I see split peaks/diastereomers in my HPLC."

This occurs when This compound is used as a fragment (i.e., you are activating the COOH of Phe to couple it to a resin or another peptide segment).

Mechanism: 5(4H)-Oxazolone Formation

When the carboxyl group of Phenylalanine is activated, the carbonyl oxygen of the preceding amide bond (the Pro-Phe bond) can attack the activated center.

  • Because the N-terminal Proline is Boc-protected (a carbamate), this is generally safer than an amide.

  • However , Phenylalanine is highly prone to racemization. Excess base (DIEA/NMM) can abstract the

    
    -proton of the activated Phe, leading to epimerization (L-Phe 
    
    
    
    D-Phe) via an enol intermediate [4].
Troubleshooting Protocol: Low-Racemization Activation

Avoid phosphonium reagents (BOP, PyBOP) with strong bases if possible.

Recommended Reagents:

  • DIC / Oxyma Pure: The gold standard for suppressing racemization. The slightly acidic nature of Oxyma prevents base-catalyzed proton abstraction.

  • Collidine (TMP): If using HATU, replace DIEA with 2,4,6-trimethylpyridine (Collidine). It is a weaker base that is sterically hindered, making it poor at abstracting protons but sufficient for activation.

Module 3: Boc Removal & Scavenging

The Issue: "My peptide mass is +56 Da or +106 Da higher than expected."

This indicates alkylation of the peptide by tert-butyl cations released during Boc removal.

Mechanism

The removal of the Boc group generates reactive tert-butyl cations (


).[1] While Phenylalanine is relatively stable, if your sequence contains Trp, Tyr, Met, or Cys , these cations will irreversibly alkylate the side chains.
Scavenger Cocktail Protocol

Do not use neat TFA. Use the following "High Scavenger" cocktail for the final deprotection:

  • TFA: 90%[1]

  • TIS (Triisopropylsilane): 5% (Primary cation trap)

  • Water: 5% (Hydrolysis of reactive intermediates)

  • (Optional if Trp/Met present): Add 2.5% EDT (Ethanedithiol) or DODT.

Summary: Troubleshooting Matrix

SymptomDiagnosisRoot CauseSolution
Low Yield / Truncated Sequence DKP FormationHeterochiral D-Pro-Phe cyclizes upon deprotection.Use In-Situ Neutralization ; Avoid separate neutralization steps.
Double Peaks (HPLC) RacemizationBase-catalyzed epimerization of Phe during coupling.Switch to DIC/Oxyma ; Use Collidine instead of DIEA.
Mass Shift (+56/+106) t-Butyl AlkylationInadequate scavenging of Boc cations.Add TIS and Water to TFA cocktail.
Slow Coupling Steric HindranceD-Pro induces a kink; Phe is bulky.Use HATU or HCTU ; Double couple at 40°C.

Decision Logic: Workflow Optimization

Use this logic flow to determine the safest experimental path for your specific synthesis.

Workflow_Logic Start How are you using this compound? Choice1 Building ON TOP of it (Removing Boc to add AA #3) Start->Choice1 Choice2 Coupling IT as a Unit (Activating Phe-COOH) Start->Choice2 Risk1 Risk: DKP Formation (Chain Loss) Choice1->Risk1 Risk2 Risk: Racemization (L-Phe -> D-Phe) Choice2->Risk2 Sol1 SOLUTIONS: 1. In-Situ Neutralization 2. Short TFA contact 3. Trityl Resins Risk1->Sol1 Sol2 SOLUTIONS: 1. DIC / Oxyma Pure 2. Collidine Base 3. Pre-activation < 2 min Risk2->Sol2

Figure 2: Decision tree for mitigating side reactions based on experimental context.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][4][5] Journal of the American Chemical Society.

  • Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science.

  • Aletras, A., et al. (1995). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Steinauer, R., et al. (1989). Racemization of the C-terminal amino acid residue during fragment condensation. Biopolymers.[1][6]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][4][5][6][7][8][9][10] Chemical Reviews.

Sources

Technical Support Center: Synthesis of Boc-D-Pro-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for peptide chemists. It prioritizes mechanistic understanding over rote recipe following, ensuring you can troubleshoot and optimize based on first principles.

Ticket ID: #PRO-PHE-OPT-001 Topic: Yield Optimization & Impurity Control in Dipeptide Synthesis Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Challenge

Synthesizing Boc-D-Pro-Phe-OH presents a deceptive simplicity.[1] While it is a short dipeptide, the specific combination of D-Proline (a secondary amine with conformational rigidity) and Phenylalanine (bulky, hydrophobic) creates a unique set of steric and stereochemical challenges.

Critical Failure Points:

  • Steric Hindrance: The secondary amine of Proline is less nucleophilic than primary amines, but here Proline is the activated carboxyl component, reducing this risk. However, the bulky Boc group and the rigid pyrrolidine ring can hinder the approach of the Phenylalanine nucleophile.

  • Racemization: While urethane-protected amino acids (like Boc-Pro-OH) are generally resistant to racemization, the activation of D-Proline can still lead to loss of chiral purity if over-activated or subjected to excess base.[1]

  • Diketopiperazine (DKP) Formation: Proline-containing dipeptides have an extremely high propensity to cyclize into DKPs.[1][2] Crucial Note: This risk is highest if the N-terminus is deprotected while the C-terminus is an ester. Since we are making the Boc-protected acid, the Boc group acts as a "safety lock" against DKP formation during saponification.

Phase 1: The Coupling Reaction (Upstream)

Objective: Efficiently couple Boc-D-Pro-OH with H-Phe-OMe (or H-Phe-OBzl).[1]

The Protocol: Mixed Anhydride vs. Carbodiimide

For scale-up and yield, the Mixed Anhydride (MA) method is often superior to EDC/HOBt for this specific sequence because it is fast and avoids the formation of difficult-to-remove urea byproducts (DCU/EDU). However, it requires strict temperature control.[1]

Recommended Method: Mixed Anhydride (Isobutyl Chloroformate)[1]
  • Reagents: Boc-D-Pro-OH, N-Methylmorpholine (NMM), Isobutyl Chloroformate (IBCF), H-Phe-OMe[1]·HCl.

  • Solvent: THF (Anhydrous).[1]

Step-by-Step Optimization:

  • Activation (The "Cold" Step):

    • Dissolve Boc-D-Pro-OH (1.0 eq) and NMM (1.0 eq) in dry THF.[1]

    • CRITICAL: Cool to -15°C . Use a cryostat or NaCl/Ice bath.

    • Add IBCF (1.0 eq) dropwise.[1] Stir for exactly 1-2 minutes.

    • Why? Higher temperatures or longer times promote the formation of the wrong anhydride or urethane byproducts.

  • Coupling:

    • Separately, dissolve H-Phe-OMe[1]·HCl (1.1 eq) and NMM (1.0 eq) in DMF/THF.

    • Add this solution to the activated mixed anhydride immediately.

    • Allow to warm to Room Temperature (RT) over 1 hour.

  • Workup:

    • Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash sequence: Citric Acid (5%)

      
       Water 
      
      
      
      NaHCO₃ (5%)
      
      
      Brine.
    • Why Citric Acid? It effectively removes unreacted amine without removing the Boc group (which is stable to weak acids).

Data: Yield Comparison by Method
ParameterMixed Anhydride (MA)EDC / HOBtHATU / DIPEA
Avg.[1] Yield 85 - 92% 75 - 82%>95%
Racemization Risk Moderate (if T > -10°C)LowLow (with base control)
Purification Extraction (Clean)Urea removal requiredDifficult to remove HATU byproducts
Cost LowMediumHigh
Recommendation Primary Choice for Scale Secondary ChoiceOnly for difficult couplings

Phase 2: Hydrolysis (The "Release")

Objective: Convert Boc-D-Pro-Phe-OMe to this compound without removing the Boc group or causing racemization.[1]

The "Safe" Saponification Protocol

Risk: Using NaOH can sometimes be too harsh. Using acid (HCl) will cleave the Boc group. Solution: Lithium Hydroxide (LiOH) in a biphasic system.

  • Dissolution: Dissolve the ester (from Phase 1) in THF (or Dioxane).

  • Saponification: Add 1.5 - 2.0 eq of LiOH·H₂O dissolved in water.[1][3]

    • Ratio: THF:Water should be roughly 3:1.[1]

  • Reaction: Stir at 0°C to RT . Monitor by TLC.[1][4][5]

    • Time: Proline steric bulk may slow this down (2-4 hours).[1]

  • Quench & Isolation:

    • Evaporate THF (crucial to avoid phase separation issues).

    • Dilute aqueous layer with water.[1][6] Wash with Ether (removes unreacted ester).[1]

    • Acidification: Cool to 0°C. Acidify carefully with 1M KHSO₄ or Citric Acid to pH ~3.

    • Extraction: Extract the free acid into EtOAc.

Technical Alert: Do NOT use strong mineral acids (HCl, H₂SO₄) for acidification if you can avoid it, and never heat the acidic solution. The Boc group is acid-labile.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

G Start Start: Boc-D-Pro-OH + H-Phe-OMe Activation Activation Step (Mixed Anhydride) Start->Activation TempCheck Is Temp < -15°C? Activation->TempCheck TempCheck->Activation No (Recool!) Coupling Coupling Reaction (Add H-Phe-OMe) TempCheck->Coupling Yes Workup1 Acid/Base Wash (Remove unreacted amine/acid) Coupling->Workup1 Intermediate Intermediate: Boc-D-Pro-Phe-OMe Workup1->Intermediate Hydrolysis Saponification (LiOH / THF / H2O) Intermediate->Hydrolysis DKP_Risk Risk: DKP Formation? Hydrolysis->DKP_Risk DKP_Risk->DKP_Risk Boc Lost (Failure) Acidification Acidify to pH 3 (Citric Acid/KHSO4) DKP_Risk->Acidification Boc Intact (Safe) Final Final Product: This compound Acidification->Final

Caption: Synthesis workflow emphasizing the critical temperature control during activation and the safety of the Boc group preventing DKP formation during hydrolysis.

Troubleshooting & FAQ

Common issues encountered by researchers during this specific synthesis.

Q1: My final product is an oil/gum that won't crystallize. How do I fix this?

Diagnosis: Boc-dipeptides are often amorphous.[1] However, it could also indicate retained solvent or impurities (urea/isourea).[1] Corrective Action:

  • Trituration: Dissolve the gum in a minimum amount of EtOAc, then add cold Hexane or Petroleum Ether dropwise with vigorous stirring. A white solid should precipitate.[1]

  • Drying: Ensure you have removed all DMF (if used).[1] Wash the EtOAc layer thoroughly with water (3x) before the brine step. DMF traps solvent in the crystal lattice.

Q2: I see a "double spot" on TLC after coupling. Is this racemization?

Diagnosis: It is possible, but check the simple things first.

  • Rotamers: Proline peptide bonds exist as cis and trans rotamers which can separate on TLC/NMR.[1] This is intrinsic to Proline.[1]

  • Verification: Run the TLC in a different solvent system (e.g., Change from CHCl₃/MeOH to EtOAc/Hexane). If the spots coalesce or the ratio changes with temperature (NMR), it's rotamers. If they are distinct and stable, it is likely diastereomers (D-L vs L-L), indicating racemization.[1]

Q3: The yield of the saponification step is low (<50%).

Diagnosis: Steric hindrance of the Boc-D-Pro group may be preventing the hydroxide from attacking the ester carbonyl. Corrective Action:

  • Increase Time: Proline esters hydrolyze slowly.[1] Extend reaction to overnight.

  • Solvent: Ensure the mixture is homogeneous. If the ester precipitates out of the water/THF mix, hydrolysis stops. Add more THF or Methanol to solubilize.[1]

Q4: Why not use EDC/HOBt for everything?

Answer: You can, and it is robust. However, for solution-phase synthesis, removing the urea byproduct (DCU) is a pain. It often requires filtration and multiple precipitations.[1] The Mixed Anhydride method (IBCF) produces isobutanol and CO₂, which are easily removed, leading to a cleaner crude product and higher isolated yield.

References

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive text on mixed anhydride temperature sensitivity and urethane protection).

  • Albertson, N. F. (1962).[1] Synthesis of peptides with mixed anhydrides. Organic Reactions, 12, 157.[1][7] [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1] An efficient peptide coupling additive.[1][3][8] Journal of the American Chemical Society, 115(10), 4397-4398. (Reference for using HOAt/HATU if steric hindrance is severe). [1]

  • Gilon, C., et al. (1981).[1] Backbone cyclization: A new method for conferring conformational constraint on peptides.[1] Biopolymers, 31(6), 745-750.[1] (Discusses DKP formation risks in Proline peptides).

  • Standard Protocol Validation: Protocols adapted from Molecular Cloning: A Laboratory Manual and standard Bachem/Sigma-Aldrich technical bulletins for "Boc-Amino Acid Coupling."

Sources

Technical Support Center: Optimizing Coupling Time for Sterically Hindered Boc-Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of sterically hindered Boc-dipeptides. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of sterically hindered Boc-dipeptides.

Issue 1: Low or No Yield of the Desired Dipeptide

Question: I am attempting to couple a sterically hindered Boc-amino acid (e.g., Boc-N-Me-Val-OH or Boc-Aib-OH) to a resin-bound amino acid, but I am observing very low to no product formation after a standard coupling time of 1-2 hours. What are the likely causes and how can I resolve this?

Answer:

This is a classic problem when dealing with sterically demanding couplings. The bulky nature of the Boc-protecting group, combined with large side chains or N-methylation on the incoming amino acid, significantly slows down the rate of acylation.[1] The primary causes for low yield are:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often too slow to effectively mediate the coupling of hindered amino acids.[2]

  • Incomplete Reaction: The standard 1-2 hour coupling time is often insufficient for these challenging reactions to reach completion.[2]

  • Poor Solvation and Aggregation: As the peptide chain grows, it can aggregate or fold, physically blocking the N-terminal amine from reacting.[2] Inadequate solvation of the resin and peptide can exacerbate this issue.[3]

Solutions:

  • Select a More Potent Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered couplings, move up the reactivity ladder. While HBTU or PyBOP are better than carbodiimides, they may still be inadequate.[2] Highly efficient uronium/aminium or phosphonium salt reagents are recommended.[4][5]

    • High Reactivity: HATU, HCTU, and PyAOP are excellent choices as they form highly reactive OAt or O-6-ClBt esters.[2][5]

    • Safety and Efficacy: COMU is a great alternative to HATU, offering comparable or even superior reactivity with an improved safety profile as it is non-explosive.[2][6]

  • Extend the Coupling Time: A simple and often effective solution is to increase the reaction time.[2] Instead of the standard 1-2 hours, allow the coupling to proceed for 4-6 hours or even overnight.[7]

  • Perform a Double Coupling: If a single, extended coupling is still insufficient, a second coupling is the next logical step.[1] After the first coupling, wash the resin thoroughly with DMF and then introduce a fresh solution of the activated amino acid and coupling reagents.[2]

  • Increase the Reaction Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[1] However, this should be done cautiously as elevated temperatures can increase the risk of racemization.[7] Microwave-assisted peptide synthesis is a highly effective alternative for rapidly driving difficult couplings to completion.[2]

  • Optimize the Solvent System: Ensure that the resin and growing peptide chain are well-solvated.[3]

    • Standard Solvents: DMF is a good general-purpose solvent.[3][7]

    • Solvents for Aggregation: If you suspect aggregation, switching to or incorporating N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial due to their superior solvating properties.[2][3] A mixture of DCM/DMF/NMP (1:1:1) can also be effective.[2]

Issue 2: Presence of Deletion Peptides in the Final Product

Question: My final product analysis shows a significant amount of a peptide that is missing the sterically hindered residue. I performed a double coupling, but the issue persists. How can I prevent the formation of these deletion sequences?

Answer:

The presence of deletion peptides indicates that the N-terminal amine was not completely coupled before the next deprotection and coupling cycle. While a double coupling is a good first step, for extremely challenging couplings, even this may not be sufficient.

Solutions:

  • Capping Unreacted Amines: After the second coupling, it is crucial to "cap" any remaining unreacted N-terminal amines. This is typically done by acetylating the free amines with acetic anhydride.[8] Capping prevents the unreacted amine from participating in subsequent coupling steps, thus avoiding the formation of deletion peptides.[8]

  • Thorough Reaction Monitoring: Do not assume the coupling is complete. Use a qualitative test to check for the presence of free amines before proceeding to the next step.[8]

    • Kaiser Test: This is a very sensitive test for primary amines and will produce an intense blue color if free amines are present.[8]

    • Chloranil or Isatin Test: The Kaiser test is unreliable for secondary amines (e.g., when coupling to proline or an N-methylated amino acid).[4][8] In these cases, use the Chloranil or Isatin test, which will produce a blue color in the presence of unreacted secondary amines.[8]

  • Consider Acyl Fluoride Formation: For the most extreme cases of steric hindrance where even potent uronium reagents fail, forming the acyl fluoride of the Boc-amino acid can be a highly effective strategy.[2][6] Acyl fluorides are exceptionally reactive and can overcome significant steric barriers.[6]

Issue 3: Significant Racemization of the Coupled Amino Acid

Question: I have successfully coupled my sterically hindered Boc-amino acid, but I am observing a high degree of racemization. What factors contribute to this, and how can I minimize it?

Answer:

Racemization is a common side reaction in peptide synthesis, particularly with sensitive amino acids or under harsh conditions.[9] The activation of the carboxylic acid makes the α-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[10]

Solutions:

  • Use Racemization-Suppressing Additives: When using carbodiimide coupling reagents, it is essential to include an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[11] These additives form active esters that are less prone to racemization.[11] Modern coupling reagents like HATU and COMU already incorporate HOAt and Oxyma, respectively.[6]

  • Optimize the Base: The choice and amount of base can significantly influence racemization.[11]

    • Base Strength: Stronger, less sterically hindered bases like triethylamine (TEA) can increase racemization compared to more hindered bases like N,N-diisopropylethylamine (DIPEA) or the weaker base N-methylmorpholine (NMM).[10][11]

    • Base Concentration: Use the minimum stoichiometric amount of base required for the reaction.[7]

  • Control Reaction Temperature: As mentioned earlier, higher temperatures increase the rate of most reactions, including racemization.[7] If you are experiencing racemization, avoid heating the reaction. If necessary, performing the coupling at a lower temperature (e.g., 0°C) can help.[11]

  • Minimize Pre-activation Time: The longer the activated amino acid exists before it couples to the amine, the greater the opportunity for racemization.[7] Keep the pre-activation time to a minimum (1-5 minutes) before adding the activated mixture to the resin.[2][7]

Frequently Asked Questions (FAQs)

Q1: Why are some Boc-dipeptide couplings so much more difficult than others?

A1: The difficulty of a coupling reaction is primarily determined by the degree of steric hindrance around the reactive centers (the carboxylic acid of the incoming amino acid and the N-terminal amine of the resin-bound amino acid).[2] Factors that increase steric hindrance include:

  • N-methylation: The presence of a methyl group on the nitrogen of the incoming amino acid significantly increases steric bulk.[1][4]

  • α,α-disubstituted amino acids: Amino acids like aminoisobutyric acid (Aib) are highly hindered.[6]

  • Bulky side chains: Amino acids with large side chains, such as valine or isoleucine, can also present a steric challenge.[1]

  • Protecting groups: Bulky side-chain protecting groups can also contribute to steric hindrance.[2]

  • Peptide aggregation: As the peptide chain elongates, it can fold or aggregate, making the N-terminal amine less accessible.[2]

Q2: What is the hierarchy of coupling reagent reactivity for hindered systems?

A2: For sterically hindered couplings, the general order of reactivity is: DCC/DIC < HBTU/PyBOP < HCTU < HATU/PyAOP/COMU.[2] For extremely hindered systems, converting the amino acid to its acyl fluoride can provide even greater reactivity.[2][6]

Q3: How do I know if my coupling reaction is complete?

A3: The most reliable way to monitor reaction completion on-resin is through qualitative colorimetric tests for free amines.[8][12]

  • Kaiser Test: For primary amines. A yellow to yellow-green color indicates a complete or nearly complete reaction, while a blue color indicates an incomplete reaction.[8]

  • Chloranil or Isatin Test: For secondary amines (e.g., proline or N-methylated residues).[4][8] A blue color indicates an incomplete reaction.[8]

Q4: Is it better to use a longer coupling time or to perform a double coupling?

A4: For moderately hindered couplings, extending the reaction time may be sufficient.[2] However, for highly hindered residues, a double coupling is generally more effective at driving the reaction to completion.[1][2] The most robust approach is to perform a double coupling and then use a colorimetric test to confirm the absence of free amines before proceeding.

Q5: Can I use microwave synthesis for these difficult couplings?

A5: Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an excellent technique for accelerating sterically hindered coupling reactions.[2] The rapid heating provided by the microwave can significantly reduce reaction times and improve coupling efficiency, often succeeding where conventional methods fail.[2]

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Boc-Dipeptides

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC/DIC-LowOften inefficient for hindered couplings.[2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[2]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[5]
HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[2][5]
COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[2][6]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Boc-Amino Acid using HATU

  • Deprotection: Following standard protocols, deprotect the N-terminal Boc group of the resin-bound amino acid (e.g., with 25-50% TFA in DCM).[13]

  • Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash (e.g., with 5% DIPEA in DMF), and finally with DMF to prepare for the coupling step.

  • First Coupling - Activation: In a separate vessel, dissolve the sterically hindered Boc-amino acid (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), in DMF.[1][2] Add DIPEA (6-8 equivalents) and allow the pre-activation to proceed for 1-5 minutes.[1][2]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[2]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Boc-amino acid.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or capping.[2]

  • Monitoring (Optional but Recommended): Before proceeding, perform a Kaiser, Chloranil, or Isatin test to confirm the absence of free amines.[8] If the test is positive, consider a third coupling or proceed to the capping protocol.

Protocol 2: Capping of Unreacted Amines

  • Washing: After the final coupling attempt, wash the resin with DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Final Washing: Wash the resin thoroughly with DMF, followed by DCM, to prepare for the next cycle.

Visualization

Diagram 1: Troubleshooting Workflow for Low Yield in Sterically Hindered Couplings

TroubleshootingWorkflow start Low Yield of Dipeptide reagent Using DCC/DIC or HBTU/PyBOP? start->reagent time Coupling Time < 4 hours? reagent->time No upgrade_reagent Switch to HATU, HCTU, or COMU reagent->upgrade_reagent Yes double_couple Performed Double Coupling? time->double_couple No extend_time Increase Coupling Time (4-6h or Overnight) time->extend_time Yes monitoring Reaction Monitoring Performed? double_couple->monitoring Yes perform_double_couple Perform a Second Coupling double_couple->perform_double_couple No capping Capped Unreacted Amines? monitoring->capping Yes (Negative) perform_monitoring Use Kaiser/Chloranil/Isatin Test monitoring->perform_monitoring No final_check Still Low Yield? capping->final_check Yes perform_capping Cap with Acetic Anhydride capping->perform_capping No advanced_methods Consider: - Acyl Fluoride Formation - Microwave Synthesis - Solvent Optimization (NMP, DMSO) final_check->advanced_methods Yes success Problem Resolved final_check->success No upgrade_reagent->time extend_time->double_couple perform_double_couple->monitoring perform_monitoring->capping perform_capping->final_check

Sources

Technical Support Center: Aggregation Issues with Boc-D-Pro-Phe-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating the Boc-D-Pro-Phe-OH moiety. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established principles of peptide chemistry.

Understanding the Aggregation Paradox

Peptides containing a D-Proline-Phenylalanine sequence present a unique challenge. Proline is renowned as a "β-sheet breaker," an amino acid that introduces a kink into the peptide backbone, effectively disrupting the intermolecular hydrogen bonding that drives the formation of ordered aggregates like β-sheets.[1][2][3] However, the presence of the highly hydrophobic Phenylalanine residue and the bulky, nonpolar N-terminal tert-Butoxycarbonyl (Boc) group can counteract this effect, promoting aggregation through powerful hydrophobic interactions.[4][5] This guide will help you navigate this interplay of forces and successfully manage your peptide synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing a D-Pro-Phe sequence aggregating despite proline's reputation as an aggregation disrupter?

A1: The aggregation of your peptide is a result of competing molecular forces. While D-Proline does disrupt the secondary structure, other factors can dominate and drive self-association:

  • Hydrophobic Interactions: Phenylalanine is one of the most hydrophobic amino acids. When multiple peptide chains with exposed phenylalanine residues are in proximity, their aromatic side chains tend to associate to minimize contact with aqueous or polar environments, a primary driver of aggregation.[1][4]

  • N-Terminal Boc Group: The Boc protecting group is highly hydrophobic and contributes significantly to the overall nonpolar character of the peptide, especially in shorter sequences. This enhances solubility in nonpolar organic solvents but can also promote aggregation.[5][]

  • Overall Sequence Composition: If the rest of your peptide sequence contains other hydrophobic residues (e.g., Val, Ile, Leu, Ala), the cumulative effect can easily overwhelm the disruptive influence of a single proline residue.[7]

  • Concentration Effects: At higher concentrations, the likelihood of intermolecular interactions increases, which can lead to the formation of aggregates, even for sequences that are soluble at lower concentrations.[8]

Q2: At what point in my workflow should I be concerned about aggregation?

A2: Aggregation can occur at multiple stages, from synthesis to storage.

  • During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold and self-associate with neighboring chains.[4] This on-resin aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which results in deletion sequences and a difficult purification process.[1][9] A key indicator of this problem is the failure of the peptide-resin to swell properly.[1]

  • Post-Cleavage and Purification: After cleavage from the resin, the fully unprotected peptide may have poor solubility in standard purification solvents.

  • Upon Dissolution and Storage: The most common manifestation of aggregation is difficulty in dissolving the lyophilized peptide powder. The solution may appear cloudy, contain visible precipitates, or form a gel over time.[10] This happens because the lyophilized powder may already contain "seeds" that trigger rapid aggregation upon reconstitution.[10]

Q3: How can I reliably detect and characterize peptide aggregation?

A3: A multi-faceted approach is recommended to confirm and characterize aggregation.

MethodPrincipleApplication
Visual Inspection Direct observation of solution clarity.The simplest first step. Look for cloudiness, precipitates, or gel formation in your peptide solution.[10]
UV-Vis Spectroscopy Measures light scattering by particles.An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
Fluorescence Spectroscopy Uses dyes like Thioflavin T (ThT) that bind to β-sheet structures.A significant increase in fluorescence intensity upon adding ThT is a strong indicator of amyloid-like fibril formation.[11][12]
Circular Dichroism (CD) Measures differences in the absorption of left- and right-circularly polarized light.CD spectroscopy can provide information about the secondary structure of the peptide in solution, identifying transitions to β-sheet conformations that are prone to aggregation.[12]
Size Exclusion Chromatography (SEC) Separates molecules based on their size.The appearance of high molecular weight species or a shift to earlier elution times can quantify the extent of soluble oligomers and aggregates.
Microscopy (TEM, AFM) Direct visualization of aggregate morphology.These imaging techniques can confirm the presence and structure of larger aggregates and fibrils.[3][12]
Q4: My peptide is showing signs of aggregation during solid-phase synthesis (e.g., poor swelling, failed couplings). What can I do to rescue it?

A4: On-resin aggregation requires immediate intervention to improve the solvation of the growing peptide chains.

  • Change the Primary Solvent: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methylpyrrolidone (NMP), which has superior solvating properties for complex peptides. Adding up to 25% Dimethyl Sulfoxide (DMSO) to DMF can also be effective.[1][13][14]

  • Increase Temperature: Performing coupling reactions at an elevated temperature (e.g., 50°C) can provide the energy needed to disrupt intermolecular hydrogen bonds and improve reaction kinetics.[1][15]

  • Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl or KSCN before coupling can help break up secondary structures. These can also be added directly to the coupling reaction.[1][4]

  • Use Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and efficiently disrupt the formation of aggregates.[8][15]

  • Employ "Difficult Sequence" Strategies: If you must re-synthesize, proactively incorporate backbone protection strategies. Using a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the alpha-nitrogen of a key amino acid can physically prevent the hydrogen bonding that leads to aggregation.[1][13][16]

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Peptide Insolubility

This guide provides a systematic workflow for addressing a common and frustrating problem: your purified, lyophilized peptide will not dissolve.

G Workflow for Solubilizing Aggregation-Prone Peptides cluster_0 Initial Dissolution Protocol cluster_1 pH & Buffer Optimization cluster_2 Advanced Strategies Start Start: Weigh Lyophilized Peptide Solvent Add minimal volume of high-purity DMSO or DMF (e.g., 20-50 µL for 1 mg) Start->Solvent Vortex Vortex vigorously for 2-3 minutes Solvent->Vortex Sonicate Sonicate in a water bath for 10-15 minutes Vortex->Sonicate Warm Warm gently to 30-40°C (Use with caution) Sonicate->Warm Check1 Is peptide fully dissolved? Warm->Check1 pH_Adjust Slowly add aqueous buffer (e.g., Tris, PBS) while vortexing. Adjust pH. Check1->pH_Adjust Yes Denaturant Use stronger solvents: - 6M Guanidine-HCl - 8M Urea - 1-10% Acetic/Formic Acid (Check downstream compatibility!) Check1->Denaturant No Check2 Does it remain in solution? pH_Adjust->Check2 Check2->Denaturant No / Precipitates Success Success: Solution Ready (Store at -80°C in aliquots) Check2->Success Yes Check3 Is peptide dissolved? Denaturant->Check3 Check3->Success Yes Fail Failure: Peptide is likely heavily aggregated. Consider re-synthesis with aggregation-disrupting modifications. Check3->Fail No G Forces Influencing Peptide Aggregation Peptide Growing Peptide Chain Pro Structure-Breaking Residues (e.g., D-Proline) Peptide->Pro Solvation Good Solvation (NMP, DMSO, Heat) Peptide->Solvation Backbone Backbone Protection (Hmb, Dmb) Peptide->Backbone Phe Hydrophobic Residues (e.g., Phenylalanine) Phe->Peptide Aggregate AGGREGATION (Synthesis Failure, Insolubility) Phe->Aggregate Hbond Inter-chain Hydrogen Bonding Hbond->Peptide Hbond->Aggregate Soluble SOLUBLE (Successful Synthesis) Pro->Soluble Solvation->Soluble Backbone->Soluble

Caption: Key forces promoting and preventing peptide aggregation.

Table of Anti-Aggregation Strategies for SPPS
StrategyMechanismWhen to UseReference
Low-Loading Resin Increases the physical distance between growing peptide chains, reducing intermolecular interactions.For long (>20 aa) or known hydrophobic sequences.[4][13]
PEGylated Resins (e.g., NovaSyn® TG) The polyethylene glycol (PEG) linkers improve the solvation environment around the peptide chain.Excellent general-purpose choice for difficult sequences.[4][13][15]
Pseudoproline Dipeptides Reversibly introduces a proline-like kink at Ser, Thr, or Cys residues, disrupting β-sheet formation. The native residue is regenerated during final cleavage.When a Ser, Thr, or Cys is present in a hydrophobic region. Insert every 6-7 residues for maximum effect.[1][13]
Backbone Protection (Hmb/Dmb) A protecting group on a backbone amide nitrogen physically blocks hydrogen bond formation.Highly effective for any difficult sequence, especially those lacking Ser/Thr for pseudoproline use.[1][13][16]

By understanding the chemical principles driving the aggregation of this compound containing peptides and employing these systematic troubleshooting and design strategies, researchers can significantly improve synthesis outcomes and ensure the successful application of their target molecules.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available from: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. ACS Publications. Available from: [Link]

  • Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. Available from: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research. Available from: [Link]

  • Structural Characterization of Peptide Aggregates: Secondary Structure... ResearchGate. Available from: [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). Available from: [Link]

  • Hamley, I. W., & Castelletto, V. (2020). Characterization of Peptides and Their Assemblies. In Peptide-based Biomaterials (pp. 19-46). The Royal Society of Chemistry. Available from: [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). ACS Publications. Available from: [Link]

  • Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide. (2024). PMC. Available from: [Link]

  • Taming Aggregation. (2025). American Peptide Society. Available from: [Link]

  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. Available from: [Link]

  • Effects of Proline Substitution/Inclusion on the Nanostructure of Self-assembling β‑Sheet Forming Peptide. (2024). The University of Manchester. Available from: [Link]

  • Denton, E. (2023). What do you do when your peptide synthesis fails? Biotage. Available from: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • The role of proline in the prevention of aggregation during protein folding in vitro. (2025). Available from: [Link]

  • Boc-Phe-OH [13734-34-4]. Aapptec Peptides. Available from: [Link]

  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. (2025). ChemRxiv. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Proline inhibits aggregation during protein folding. ResearchGate. Available from: [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Available from: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Available from: [Link]

Sources

Peptide Chemistry Technical Support: Scavenging Strategies for Trp-Containing Boc Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Advanced / Tier 3 Topic: Prevention of Tryptophan Alkylation during Boc Deprotection Audience: Synthetic Chemists, Process Development Scientists

Core Knowledge Base: The Indole Vulnerability

In Boc solid-phase peptide synthesis (SPPS), the removal of the tert-butyloxycarbonyl (Boc) group and benzyl-based side-chain protection requires strong acids (TFA, HF, or TFMSA). This process generates a high concentration of reactive tert-butyl carbocations (


-Bu

)
.[1]

Tryptophan (Trp) is the most vulnerable residue due to its electron-rich indole ring. Without adequate scavenging, the


-Bu

electrophile attacks the indole ring, resulting in irreversible alkylation.
The Mechanism of Failure
  • Path A (Scavenging): The scavenger (nucleophile) intercepts the

    
    -Bu
    
    
    
    cation faster than the peptide side chains.
  • Path B (Alkylation): The

    
    -Bu
    
    
    
    attacks the Trp indole at the
    
    
    ,
    
    
    ,
    
    
    , or
    
    
    positions. The
    
    
    -tert-butyl and
    
    
    -tert-butyl derivatives are the most common side products.
Visualization: Competitive Pathways

TrpScavenging Acid Strong Acid (HF / TFMSA) BocGroup Boc/t-Bu Protecting Group Acid->BocGroup Cleavage Cation t-Butyl Cation (t-Bu+) BocGroup->Cation Generates Scavenger Scavenger (p-Cresol / EDT) Cation->Scavenger Path A (Fast) Trp Tryptophan (Indole Ring) Cation->Trp Path B (Slow/Unwanted) Safe Scavenged Adduct (Safe Byproduct) Scavenger->Safe Alkylated Alkylated Trp (+56 Da impurity) Trp->Alkylated

Figure 1: Competitive kinetics between scavenger capture (Path A) and tryptophan alkylation (Path B). Effective protocols maximize Path A.

Troubleshooting Hub: Diagnostic & Solutions

Use this section to diagnose issues based on analytical data (LC-MS / HPLC).

Symptom: Mass Spectrum shows +56 Da (or +112 Da)

Diagnosis: tert-Butylation of the Indole Ring.

  • Cause: Insufficient scavenger capacity or high-temperature excursions during HF cleavage. The

    
    -Bu
    
    
    
    cation has alkylated the Trp residue.[1][2]
  • Corrective Action:

    • Switch to the Low-High HF Procedure (See Protocol A).

    • Increase the concentration of 1,2-Ethanedithiol (EDT) or p-Cresol .

    • Ensure reaction temperature is strictly maintained at 0°C or -5°C.

Symptom: Mass Spectrum shows +16 Da or +32 Da

Diagnosis: Oxidation (Met Sulfoxide or Trp degradation).[3][4]

  • Cause: Presence of reactive oxygen species or electron-transfer oxidation during cleavage.

  • Corrective Action:

    • Add Dimethyl Sulfide (DMS) to the cocktail (reduces Met(O) to Met).

    • Use EDT (1,2-Ethanedithiol) as a reducing scavenger.[1][5]

    • Critical: Use fresh, peroxide-free ether for precipitation.

Symptom: Low Yield / Incomplete Deprotection of Trp(For)

Diagnosis: Failure to remove the Formyl protecting group.

  • Cause: Standard HF cleavage does not remove the

    
    -formyl group effectively without thiols.
    
  • Corrective Action:

    • Implement the Low-High HF method; the "Low" step utilizes DMS to promote

      
       deformylation.
      
    • Alternatively, perform a pre-cleavage deformylation step using 10% Piperidine in DMF (Note: This must be done before HF cleavage).

Scavenger Selection Matrix

Not all scavengers are compatible with Tryptophan.[6] Use this table to select the correct reagents.

ScavengerRoleCompatibility with TrpNotes
p-Cresol Primary Cation ScavengerExcellent The standard replacement for anisole in HF cleavage.[7]
Dimethyl Sulfide (DMS) Reductant /

Promoter
Excellent Essential for "Low-High" procedure. Reduces Met(O).[7]
1,2-Ethanedithiol (EDT)

-Bu Scavenger / Antioxidant
Good Highly effective but malodorous.[1][8] Essential if Trp(For) is used.
Anisole General ScavengerModerate Less effective than p-Cresol for Trp protection.
Thioanisole Acidolytic AcceleratorAVOID WARNING: Can form cation adducts that alkylate the Trp indole nitrogen [1].[1][9]
Water NucleophilePoor Ineffective for

-Bu cations in HF; phase separates.

Standard Operating Protocols (SOPs)

Protocol A: The "Low-High" HF Procedure (Tam Method)

This is the Gold Standard for Trp-containing peptides [2]. It uses a two-stage cleavage to separate the removal of benzyl groups (Low HF) from the stubborn protecting groups (High HF).

Reagents:

  • Anhydrous HF

  • Dimethyl Sulfide (DMS)[5][7]

  • p-Cresol[5][7][9][10]

Workflow:

  • Low HF Step (

    
     Mechanism): 
    
    • Mixture: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

    • Conditions: 0°C for 2 hours.

    • Mechanism: The high concentration of DMS lowers the acidity function (

      
      ), shifting the mechanism from 
      
      
      
      (cation generation) to
      
      
      . This removes Benzyl (Bzl) and Formyl (For) groups without generating free carbocations.
    • Work-up: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove cleaved protecting groups.[9]

  • High HF Step (

    
     Mechanism): 
    
    • Mixture: HF : p-Cresol (90 : 10 v/v).

    • Conditions: 0°C for 45-60 minutes.

    • Mechanism: Removes stubborn groups (Arg(Tos), Cys(MBzl)) that survived the Low step. Since most

      
      -Bu sources were removed in Step 1, Trp alkylation is minimized.
      
Protocol B: N-Terminal Boc Removal (TFA Step)

While less aggressive than HF, the repetitive removal of N-terminal Boc groups during chain assembly (using TFA) can cumulatively alkylate Trp.

Reagent Cocktail:

  • TFA : Scavenger : Water (95 : 2.5 : 2.5)[1][6][11]

  • Recommended Scavenger: Triisopropylsilane (TIPS) or Indole (1-2%).

  • Note: If using Trp(For), scavengers are less critical during this step, but essential during final HF cleavage.

Decision Tree: Selecting the Right Cocktail

Use the following logic flow to determine the specific cocktail for your peptide sequence.

ScavengerDecision Start Start: Analyze Sequence HasTrp Contains Tryptophan? Start->HasTrp NoTrp Standard Protocol: HF : Anisole (90:10) HasTrp->NoTrp No TrpProtection Trp Protection Type? HasTrp->TrpProtection Yes TrpFor Trp(For) (Formyl Protected) TrpProtection->TrpFor Formyl TrpFree Trp(H) / Trp(Boc) (Unprotected Indole) TrpProtection->TrpFree Boc/None LowHigh Protocol A: Low-High HF Method (HF:DMS:p-Cresol) TrpFor->LowHigh Required for Deformylation TrpFree->LowHigh Best Practice (Prevents Alkylation) AddThiol Add Dithiol? (Contains Met/Cys?) TrpFree->AddThiol Alternative (Standard HF) Cocktail1 HF : p-Cresol (90:10) AddThiol->Cocktail1 No Met/Cys Cocktail2 HF : p-Cresol : EDT (90:5:5) AddThiol->Cocktail2 Has Met/Cys

Figure 2: Logical workflow for selecting the appropriate cleavage cocktail based on peptide composition and protection strategy.

Frequently Asked Questions (FAQ)

Q: Can I use Thioanisole as a scavenger for Trp-containing peptides? A: No. While Thioanisole is excellent for Met/Cys, it should be avoided in HF cleavage of Trp peptides. Under strong acid conditions, Thioanisole forms a sulfonium cation that can alkylate the Trp indole nitrogen, creating a permanent modification [1].

Q: I see a +56 Da impurity. Can I purify it away? A: It is extremely difficult. The alkylated Trp species is very hydrophobic and often elutes very close to the product peak on Reverse-Phase HPLC. Prevention via the "Low-High" method is the only viable strategy.

Q: Why use p-Cresol instead of Anisole? A: p-Cresol is a more effective scavenger for carbocations in HF and does not suffer from the demethylation side-reactions that can occur with anisole under high-temperature or long-exposure conditions.

Q: My peptide contains Trp(For). Do I need a separate deformylation step? A: Not if you use the "Low-High" HF procedure. The "Low" step (high DMS concentration) promotes the thiolytic removal of the formyl group. If you use standard "High" HF only, the formyl group will remain [3].

References

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers. International Journal of Peptide and Protein Research.[12]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Matsueda, G. R. (1982). Deprotection of N(in)-formyltryptophan by application of a new reagent, 1,2-ethanedithiol, in liquid hydrogen fluoride.[5] International Journal of Peptide and Protein Research.[12]

Sources

Validation & Comparative

Characterization of Boc-D-Pro-Phe-OH: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization of Boc-D-Pro-Phe-OH (N-(


)-t-Butoxycarbonyl-D-prolyl-L-phenylalanine), a critical chiral dipeptide intermediate.

This guide deviates from standard templates to address the specific analytical challenges posed by this molecule: Proline cis/trans isomerization and Diastereomeric purity verification .

Part 1: Strategic Overview & Method Selection[2]

In the synthesis of this compound, researchers face two primary risks: racemization (leading to the L-Pro-L-Phe impurity) and rotameric confusion (misinterpreting native cis/trans isomers as impurities).

While High-Performance Liquid Chromatography (HPLC) is the workhorse for purity, it often struggles to separate rotamers or confirm identity without standards.[1] Therefore, a dual-method approach using NMR (for stereochemistry and dynamics) and Mass Spectrometry (for sequence and molecular weight confirmation) is required.[1]

Comparative Performance Matrix
FeatureNMR (

H,

C)
Mass Spectrometry (ESI-MS) Strategic Insight
Primary Utility Stereochemical verification & Rotamer identification.Molecular weight confirmation & Sequence validation.[1]Use NMR to prove it is D-Pro; use MS to prove it is the correct sequence.
Diastereomer Distinction High. D-L and L-L forms show distinct chemical shifts (

ppm).
Low. Diastereomers have identical mass and similar fragmentation.Critical: Only NMR (or Chiral HPLC) can validate the "D" configuration.
Sensitivity Low (Requires mg quantities).High (Requires ng quantities).Use MS for trace impurity detection (e.g., deletion sequences).[1]
Analysis Time Medium (10–30 mins).Fast (< 5 mins).Use MS for high-throughput checks; NMR for lot release.
Blind Spot Trace inorganic salts or non-protonated impurities.[1]Stereochemistry (D vs L).Must use both methods for full characterization.

Part 2: Deep Dive – NMR Characterization

The "Proline Rotamer" Challenge

Unlike most amino acids, N-substituted prolines (like Boc-Pro) lack an amide hydrogen donor, leading to restricted rotation around the N-C(


) bond.[1] This results in two observable conformers in solution: cis  and trans .[2]
  • The Trap: Inexperienced researchers often mistake the minor cis rotamer signals (typically 10–20% intensity) for impurities.

  • The Validation: Heating the NMR sample (e.g., to 50°C in DMSO-

    
    ) speeds up the exchange, causing the split peaks to coalesce into a single average peak, confirming they are rotamers of the same molecule, not impurities.[1]
    
Experimental Protocol: NMR

Objective: Confirm structure, assess rotameric ratio, and verify diastereomeric purity.

  • Solvent Selection:

    • CDCl

      
      :  Best for observing rotamers (slow exchange). Amide NH signals are sharp.[1]
      
    • DMSO-

      
      :  Best for coalescence studies (can be heated) and solubility of free acid forms.
      
  • Sample Prep: Dissolve ~10–15 mg of this compound in 0.6 mL solvent. Filter if necessary to remove inorganic salts.[1]

  • Acquisition:

    • 
      H NMR:  16 scans, 1 second relaxation delay.
      
    • COSY (Correlation Spectroscopy): Essential to trace the spin systems of Pro vs. Phe and confirm the sequence connectivity.

Expected Spectral Features ( H NMR in CDCl )
  • Boc Group: Strong singlet at

    
     1.35–1.45 ppm. (May appear as two unequal singlets due to rotamers).
    
  • Proline

    
    -H:  Multiplet at 
    
    
    
    4.1–4.3 ppm.
  • Phenylalanine

    
    -H:  Multiplet at 
    
    
    
    4.6–4.9 ppm (Deshielded by the aromatic ring and amide).
  • Amide NH: Doublet at

    
     6.5–7.5 ppm. Key Indicator:  The chemical shift of this NH is highly sensitive to the stereochemistry of the preceding Proline (D vs L).
    
  • Aromatic Region: Multiplet at

    
     7.1–7.3 ppm (5H, Phenyl group).[1]
    

Expert Tip: To prove Enantiomeric/Diastereomeric purity, compare the spectrum against a reference standard of the diastereomer (Boc-L-Pro-Phe-OH ). The


-proton signals will shift significantly between the D-L and L-L forms due to different magnetic environments induced by the aromatic ring current of Phenylalanine.

Part 3: Deep Dive – Mass Spectrometry

Fragmentation Logic

Mass spectrometry confirms the molecular formula (


, MW ~362.4  g/mol ) and the sequence order.[1]
Experimental Protocol: ESI-MS

Objective: Confirm MW and sequence (Boc-Pro


 Phe).
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Direct Infusion: Avoid column if only checking identity; use LC-MS if checking for impurities (e.g., free Phe, Boc-Pro-OH).[1]

Key Diagnostic Ions (Positive Mode)
m/z ValueIon IdentityMechanistic Origin
385.4

Sodium adduct (Common in ESI).
363.4

Protonated Molecular Ion.
307.4

Loss of tert-butyl group (Isobutene). Distinctive for Boc.
263.4

Removal of full Boc protecting group (acid labile).
120.1 Phe ImmoniumSpecific marker for Phenylalanine residue.[1]
70.1 Pro ImmoniumSpecific marker for Proline residue.

Self-Validating Check: If you observe a peak at m/z 166 (Phe) or 216 (Boc-Pro), it indicates incomplete coupling or hydrolysis of the dipeptide. The presence of the parent 363.4 confirms the peptide bond is intact.

Part 4: Integrated Characterization Workflow

The following diagram illustrates the logical flow for characterizing this compound, distinguishing between routine checks and in-depth structural validation.

CharacterizationWorkflow Start Crude this compound MS_Check Step 1: ESI-MS Analysis (Check MW: 363.4 Da) Start->MS_Check Decision_MS Mass Correct? MS_Check->Decision_MS NMR_Check Step 2: 1H NMR (CDCl3) (Check Structure & Rotamers) Decision_MS->NMR_Check Yes Fail Fail: Impurity or Wrong Sequence Decision_MS->Fail No (Wrong Mass) Rotamer_Q Double Peaks Observed? NMR_Check->Rotamer_Q Heat_Exp Validation: Variable Temp NMR (Heat to 50°C) Rotamer_Q->Heat_Exp Yes (Split Signals) Stereo_Check Step 3: Diastereomer Check (Compare NH shift vs L-L isomer) Rotamer_Q->Stereo_Check No (Single Set) Coalescence Peaks Coalesce? Heat_Exp->Coalescence Coalescence->Stereo_Check Yes (Rotamers Confirmed) Coalescence->Fail No (Mixture of Compounds) Final Pass: Validated this compound Stereo_Check->Final

Figure 1: Decision tree for the characterization of this compound, highlighting the critical "Rotamer Trap" validation step.

Part 5: References

  • Sigma-Aldrich. Boc-D-Phe-OH Product Specification & Analysis. (Provides baseline data for Boc-amino acid characterization standards). Link

  • Bachem. Introduction to Peptide Synthesis Methods. (Authoritative guide on protecting group strategies and intermediate analysis). Link

  • National Institutes of Health (PMC). Probing Peptidylprolyl Bond cis/trans Status Using NMR. (Detailed mechanism of Proline isomerization and NMR detection). Link

  • Matrix Science. Peptide Fragmentation Nomenclature. (Standard reference for MS fragmentation patterns of peptides). Link

  • BenchChem. Comparative Guide to Enantiomeric Purity of N-Boc-Proline. (Methodologies for distinguishing D/L isomers). Link[1]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Featuring Boc-D-Pro-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and design, understanding the three-dimensional structure of a peptide is paramount to deciphering its biological activity. The conformational landscape of a peptide dictates its interaction with biological targets, its stability, and its pharmacokinetic properties. This guide provides a comprehensive analysis of the conformational preferences of the dipeptide Boc-D-Pro-Phe-OH, a building block that, due to the presence of a D-amino acid and a conformationally restricted proline residue, introduces unique structural motifs.

We will delve into a comparative analysis, juxtaposing the conformational characteristics of this compound with its L-proline counterpart and other relevant dipeptides. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data interpretation strategies.

The Significance of D-Proline in Peptide Structure: A Paradigm Shift from Nature's L-Amino Acid Monopoly

Nature predominantly utilizes L-amino acids in protein synthesis.[1] The incorporation of D-amino acids, their non-superimposable mirror images, into a peptide sequence is a deliberate strategy to impart novel properties.[1][2] One of the most significant advantages is the enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[3][4] This increased stability can significantly prolong the in-vivo half-life of a peptide therapeutic.[1][2]

From a structural standpoint, the inclusion of a D-amino acid, particularly a D-proline residue, has profound implications for the peptide backbone. Proline, with its cyclic side chain, already restricts the available conformational space.[5] The introduction of a D-proline residue at the i+1 position of a peptide sequence is a well-established strategy to induce a specific type of reverse turn known as a β-turn, particularly a type II' β-turn.[6][7] These turns are crucial for the formation of compact, globular structures and for facilitating intramolecular interactions.[8]

Comparative Conformational Analysis: this compound vs. Alternatives

The conformational preferences of this compound are best understood through a comparative lens. We will examine its structural features in contrast to its L-Pro diastereomer and other dipeptides.

The D-Pro vs. L-Pro Diastereomeric Pair: A Tale of Two Turns

The most insightful comparison is between this compound and Boc-L-Pro-Phe-OH. The key difference lies in the type of β-turn they are predisposed to form.

  • This compound: The D-Pro-Phe sequence strongly favors the formation of a type II' β-turn .[6][9] This turn is a mirror image of the more common type II β-turn and is characterized by specific dihedral angles of the peptide backbone. The presence of D-proline at the i+1 position is a powerful inducer of this conformation.[7]

  • Boc-L-Pro-Phe-OH: In contrast, the L-Pro-L-Phe sequence is more conformationally flexible. While it can participate in β-turns, it is more likely to be found in a type I or type II β-turn conformation.[9]

This fundamental difference in turn preference has significant downstream effects on the overall shape of a larger peptide incorporating these dipeptides.

The Influence of the Phenylalanine Residue

The phenylalanine residue at the i+2 position also plays a crucial role in stabilizing the turn conformation through potential aromatic and hydrophobic interactions.[10] The conformational preferences of phenylalanine itself are influenced by the preceding residue.[11] In the context of the rigidifying D-Pro induced turn, the side chain of phenylalanine is positioned to interact with other parts of the peptide or with a binding partner.

Experimental Approaches to Unraveling the Conformational Landscape

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[12] For this compound, several NMR experiments are particularly informative.

Key NMR Observables:

  • Cis/Trans Isomerism of the X-Pro Bond: The peptide bond preceding a proline residue can exist in either a cis or trans conformation.[5] 13C NMR spectroscopy is particularly effective at distinguishing between these two isomers due to the distinct chemical shifts of the proline Cβ and Cγ carbons.[13][14]

  • Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in space (typically < 5 Å) give rise to NOE signals. The pattern of NOE connectivities provides crucial distance restraints for structure calculation.

  • J-Coupling Constants: Vicinal coupling constants (³J) between protons on adjacent atoms are related to the dihedral angles of the peptide backbone.

  • Chemical Shift Index (CSI): The deviation of α-proton chemical shifts from random coil values can provide information about the secondary structure.

Table 1: Expected 13C NMR Chemical Shift Differences (Δδ Cβ-Cγ) for Proline cis/trans Isomers

IsomerExpected Δδ (Cβ-Cγ) in ppm
trans~5-10 ppm
cis~1-4 ppm

Note: These are approximate values and can be influenced by the solvent and neighboring residues.[15]

Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16] It is a sensitive technique for monitoring changes in the secondary structure of peptides in solution.[17]

  • Type II' β-turn Signature: While a definitive CD spectrum for an isolated type II' β-turn is not as well-defined as those for helices and sheets, peptides containing D-Pro-Gly or similar sequences that favor these turns often exhibit characteristic CD spectra.[18][19] These spectra can be compared with those of peptides known to adopt other conformations. The CD spectrum of a peptide with a high population of polyproline II (PPII) helix, a structure common in proline-rich sequences, is characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[18][19] Distinguishing between a PPII helix and an unordered conformation can be achieved by looking for a positive peak around 220 nm, which is more characteristic of the PPII structure.[20]

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[21] Obtaining a crystal structure of this compound would provide unambiguous evidence of its preferred conformation in the solid state, including the precise bond angles and lengths that define the β-turn. A study on a similar peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, revealed a β-turn II conformation in the crystal structure, highlighting the turn-inducing properties of modified residues.[22]

Computational Chemistry: In Silico Insights into Conformational Dynamics

Molecular dynamics (MD) simulations and quantum mechanical calculations offer a powerful computational approach to explore the conformational landscape of peptides.[23][24]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a peptide in a solvated environment over time, providing insights into the relative populations of different conformations and the transitions between them.[24]

  • Density Functional Theory (DFT) Calculations: DFT calculations can be used to determine the relative energies of different conformers and to predict spectroscopic properties that can be compared with experimental data.[11]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify all proton resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within each amino acid residue's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 100-300 ms to identify through-space correlations.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to assign the chemical shifts of carbons directly bonded to protons.

  • Data Analysis: Integrate NOE cross-peak volumes to derive interproton distance restraints. Measure ³J-coupling constants to obtain dihedral angle restraints. Use the combination of these restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

Protocol 2: Circular Dichroism (CD) Spectroscopic Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer, methanol). The final concentration for measurement should be in the range of 0.1-1 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the solvent blank. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Comparative Analysis: Compare the obtained spectrum with the spectra of reference peptides with known conformations (e.g., Boc-L-Pro-Phe-OH, peptides known to form type I, II, or II' β-turns).

Protocol 3: Molecular Dynamics (MD) Simulation
  • System Setup: Build the initial structure of this compound. Place the peptide in a simulation box and solvate with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Force Field Selection: Choose a suitable force field for peptides (e.g., AMBER, CHARMM, GROMOS).

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: Run the production simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the trajectory to identify the major conformations, calculate Ramachandran plots, analyze hydrogen bonding patterns, and determine the free energy landscape.

Visualizing the Workflow and Key Concepts

G cluster_0 Experimental Workflow A Peptide Synthesis & Purification (this compound) B NMR Spectroscopy (Solution Structure & Dynamics) C Circular Dichroism (Secondary Structure Propensity) D X-ray Crystallography (Solid-State Structure) E Computational Modeling (Conformational Landscape) F Integrated Conformational Model

G

Conclusion

The dipeptide this compound is a conformationally constrained building block that strongly predisposes peptides to adopt a type II' β-turn structure. This contrasts with its L-Pro diastereomer, which exhibits greater conformational flexibility. A comprehensive understanding of its structural preferences requires a synergistic approach, integrating data from NMR spectroscopy, circular dichroism, X-ray crystallography, and computational modeling. The insights gained from such analyses are invaluable for the rational design of peptidomimetics and peptide-based therapeutics with enhanced stability and well-defined three-dimensional structures, ultimately leading to improved biological activity and pharmacokinetic profiles.

References

  • W. A. Thomas and M. K. Williams, "13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline," Journal of the Chemical Society, Chemical Communications, 1972, (18), 994. [Link]

  • Scilit, "13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline," Accessed February 23, 2026. [Link]

  • ResearchGate, "Circular dichroism spectra of proline-containing peptides.," Accessed February 23, 2026. [Link]

  • ResearchGate, "Circular dichroism spectra reveal the effect of peptide hydrophobicity and proline position on secondary structure in aqueous solution and membrane-mimicking medium," Accessed February 23, 2026. [Link]

  • PubMed, "Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH," Accessed February 23, 2026. [Link]

  • ResearchGate, "C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol," Accessed February 23, 2026. [Link]

  • B. A. Wallace, et al., "Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures," Protein Science, 2015, 24(3), 391-399. [Link]

  • PubMed, "Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures," Accessed February 23, 2026. [Link]

  • ResearchGate, "Conformational study on dipeptides containing phenylalanine: A DFT approach | Request PDF," Accessed February 23, 2026. [Link]

  • Frontiers, "An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations," Accessed February 23, 2026. [Link]

  • Bentham Science, "NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview," Accessed February 23, 2026. [Link]

  • ChemRxiv, "Conformational origins of dipeptide phase properties," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties," Accessed February 23, 2026. [Link]

  • Springer, "The dipeptide conformations of all twenty amino acid types in the context of biosynthesis," Accessed February 23, 2026. [Link]

  • Digital Commons @ Southern University and A&M College, "Conformational analysis of small peptides by circular dichroism," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "Peptide Conformation Analysis Using an Integrated Bayesian Approach," Accessed February 23, 2026. [Link]

  • MDPI, "Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine," Accessed February 23, 2026. [Link]

  • ProQuest, "Fluorine NMR study of proline-rich sequences using fluoroprolines," Accessed February 23, 2026. [Link]

  • IOPscience, "Evaluating protocols and analytical methods for peptide adsorption experiments," Accessed February 23, 2026. [Link]

  • ResearchGate, "Propensities to form β-turn and β-hairpin structures of D-Pro-Gly and Aib-D-Ala containing peptides: A computational study | Request PDF," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "Effects of turn residues in directing the formation of the β-sheet and in the stability of the β ...," Accessed February 23, 2026. [Link]

  • Journal of the American Chemical Society, "Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity," Accessed February 23, 2026. [Link]

  • BioPharmaSpec, "L/D-Amino Acids: Differences and Importance," Accessed February 23, 2026. [Link]

  • PubMed, "Probing the role of proline in peptide hormones. NMR studies of bradykinin and related ...," Accessed February 23, 2026. [Link]

  • MDPI, "PepFun: Open Source Protocols for Peptide-Related Computational Analysis," Accessed February 23, 2026. [Link]

  • LifeTein, "Should My Peptides Have D-Amino Acids?," Accessed February 23, 2026. [Link]

  • AAPPTec, "Overview of Solid Phase Peptide Synthesis (SPPS)," Accessed February 23, 2026. [Link]

  • Wiley Online Library, "Conformational analysis of the tetrapeptide Pro-D-Phe-Pro-Gly in aqueous solution," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering," Accessed February 23, 2026. [Link]

  • National Center for Biotechnology Information, "Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues," Accessed February 23, 2026. [Link]

  • ResearchGate, "X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe) | Request PDF," Accessed February 23, 2026. [Link]

  • PubMed, "Application of Molecular Dynamic Simulation in the Enantiorecognition Mechanism of the Pharmaceutically Relevant Leu-Phe Dipeptides With Four Zwitterionic Chiral Stationary Phases," Accessed February 23, 2026. [Link]

  • Bonvin Lab, "Molecular Dynamics Simulation of the p53 N-terminal peptide," Accessed February 23, 2026. [Link]

  • ResearchGate, "(PDF) Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory," Accessed February 23, 2026. [Link]

  • BioSci Publisher, "Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry," Accessed February 23, 2026. [Link]

  • Max-Planck-Gesellschaft, "X-Ray Crystallography," Accessed February 23, 2026. [Link]

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A Senior Application Scientist's Guide to the Kinetic Analysis of Chymotrypsin-Like Proteases: A Comparative Study of Boc-D-Pro-Phe-OH and a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the intricate dance between an enzyme and its substrate is paramount. This guide provides an in-depth, objective comparison of enzyme kinetics using a standard, commercially available fluorogenic substrate against a less conventional dipeptide, Boc-D-Pro-Phe-OH. We will move beyond a simple recitation of protocols to explore the causality behind experimental design, the inherent challenges of non-standard substrates, and the interpretation of kinetic data in the context of drug discovery and enzymology.

The focus of our investigation is on chymotrypsin-like serine proteases. These enzymes are critical in physiological processes ranging from digestion to blood coagulation and are significant therapeutic targets.[1] Their primary specificity is the cleavage of peptide bonds C-terminal to large hydrophobic amino acid residues, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[2] This makes the Phenylalanine-containing dipeptide, this compound, a potential substrate for this enzyme class.

Part 1: Rationale for Enzyme and Substrate Selection

The choice of enzyme and substrates is the foundation of any robust kinetic study. The logic must be transparent and grounded in established biochemical principles.

The Enzyme: Bovine Pancreatic α-Chymotrypsin

For this guide, we select α-chymotrypsin (EC 3.4.21.1) as our model enzyme. It is a well-characterized serine protease, commercially available in high purity, and its kinetic behavior has been extensively documented, providing a solid baseline for comparative studies.[1] Its mechanism, involving a catalytic triad of Serine-195, Histidine-57, and Aspartate-102, is a textbook example of covalent catalysis and serves as an excellent framework for understanding substrate interactions.[3]

The Reference Substrate: Suc-Ala-Ala-Pro-Phe-AMC

A successful comparison requires a reliable benchmark. Suc-Ala-Ala-Pro-Phe-AMC (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin) is an ideal reference substrate for several reasons:

  • Established Specificity: The extended peptide sequence engages multiple subsites of the enzyme's active site, which can lead to higher affinity and catalytic efficiency compared to smaller substrates.[4][5]

  • P1 Phenylalanine: The Phe residue at the P1 position perfectly fits into chymotrypsin's hydrophobic S1 specificity pocket.

  • Fluorogenic Reporter Group: Upon enzymatic cleavage of the amide bond between Phe and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. This provides a direct, continuous, and highly sensitive method for monitoring reaction progress in real-time.[6]

The Test Substrate: this compound

This compound (N-tert-butyloxycarbonyl-D-prolyl-L-phenylalanine) presents a more complex and interesting challenge.

  • Structural Features: It contains the requisite P1 Phenylalanine residue. However, it features an N-terminal Boc protecting group, commonly used in peptide synthesis, and a D-amino acid (D-Proline) at the P2 position.[7][] The presence of a D-amino acid is significant, as enzyme active sites are chiral environments, and this unnatural conformation can drastically alter binding affinity and catalysis.

  • The Measurement Challenge: Crucially, this substrate lacks a chromogenic or fluorogenic leaving group. Cleavage of the Pro-Phe peptide bond yields two products (Boc-D-Pro-OH and Phe-OH) that are not directly detectable via standard spectrophotometry or fluorometry. This necessitates the design of an indirect or discontinuous assay, adding a layer of complexity to the experimental workflow.

Part 2: Experimental Design and Protocols

A self-validating experimental design anticipates and controls for variables. Here, we detail the protocols for determining the kinetic parameters for both substrates, highlighting the critical differences in methodology.

Overall Experimental Workflow

The workflow illustrates the parallel but methodologically distinct paths for analyzing the fluorogenic reference substrate and the non-reporter test substrate.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assays cluster_amc Assay 1: Reference Substrate cluster_boc Assay 2: Test Substrate (HPLC Method) cluster_analysis Phase 3: Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 7.8) P2 Prepare Enzyme Stock (α-Chymotrypsin) P1->P2 P3 Prepare Substrate Stocks (AMC & this compound in DMSO) P1->P3 A1 Serial Dilution of Suc-Ala-Ala-Pro-Phe-AMC A2 Add Enzyme to Initiate Reaction A1->A2 A3 Continuous Fluorometric Reading (Ex/Em = 380/460 nm) A2->A3 C1 Calculate Initial Velocities (V₀) for each substrate concentration A3->C1 B1 Serial Dilution of This compound B2 Add Enzyme to Initiate Reaction B1->B2 B3 Time-Point Quenching (e.g., with TFA) B2->B3 B4 HPLC Separation & Quantification of Phenylalanine Product B3->B4 B4->C1 C2 Plot V₀ vs. [S] C1->C2 C3 Non-linear Regression to Michaelis-Menten Equation C2->C3 C4 Determine Km, Vmax, kcat C3->C4 C5 Compare Catalytic Efficiency (kcat/Km) C4->C5

Caption: Experimental workflow for comparative kinetic analysis.

Protocol 1: Direct Continuous Assay for Suc-Ala-Ala-Pro-Phe-AMC

This protocol leverages the real-time fluorescence increase upon substrate cleavage.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.
  • Enzyme Stock: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute to a working concentration (e.g., 1 µM) in cold Assay Buffer.[9] The final concentration should be chosen to ensure a linear reaction rate for the duration of the assay.
  • Substrate Stock: Prepare a 10 mM stock solution of Suc-Ala-Ala-Pro-Phe-AMC in 100% DMSO.

2. Assay Procedure:

  • Set up a 96-well microplate suitable for fluorescence measurements.
  • Prepare serial dilutions of the substrate stock in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM). It is critical to span concentrations below and above the expected Michaelis constant (Kₘ).
  • Add a fixed volume of the enzyme working solution to each well to initiate the reaction. The final DMSO concentration in all wells should be kept constant and low (e.g., <2%) to avoid effects on enzyme activity.
  • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C).
  • Monitor the increase in fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
  • Convert these rates from arbitrary fluorescence units/min to moles/min using a standard curve generated with free AMC.
Protocol 2: Indirect Discontinuous (HPLC-Based) Assay for this compound

This protocol is necessary due to the lack of a reporter group and relies on quantifying product formation at discrete time points.

1. Reagent Preparation:

  • Reagents: Assay Buffer, Enzyme Stock, and Substrate Stock are prepared as in Protocol 1.
  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

2. Assay Procedure:

  • Set up reactions in individual microcentrifuge tubes for each substrate concentration and time point.
  • Prepare serial dilutions of the this compound stock in Assay Buffer to achieve a range of final concentrations (e.g., 10 µM to 1000 µM). A higher concentration range may be needed if affinity is lower.
  • Initiate the reactions by adding the α-chymotrypsin working solution.
  • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction by adding an equal volume of the Quenching Solution. The time points should be chosen to ensure the reaction remains in the initial linear phase.
  • Centrifuge the quenched samples to pellet the precipitated enzyme.

3. HPLC Analysis:

  • Analyze the supernatant from each sample by Reverse-Phase HPLC (RP-HPLC).
  • Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.
  • Monitor the elution profile at a wavelength of ~214 nm (for the peptide bond) and ~257 nm (for the phenylalanine aromatic ring).
  • Quantify the amount of L-phenylalanine product formed by comparing the peak area to a standard curve of known L-phenylalanine concentrations.

4. Data Analysis:

  • For each substrate concentration, plot the amount of product formed versus time. The slope of this line is the initial velocity (V₀).

Part 3: Comparative Data Analysis and Interpretation

Once initial velocities are determined for a range of substrate concentrations for both substrates, the data can be fit to the Michaelis-Menten equation to determine the key kinetic parameters.[10]

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • V₀ is the initial reaction velocity.

  • Vₘₐₓ is the maximum reaction velocity at saturating substrate concentration.

  • [S] is the substrate concentration.

  • Kₘ (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ, reflecting the enzyme's affinity for the substrate.

From these, the turnover number (kcat ) and catalytic efficiency (kcat/Kₘ ) can be calculated.

  • kcat = Vₘₐₓ / [E]t (where [E]t is the total enzyme concentration)

  • Catalytic Efficiency (kcat/Kₘ) is the most important parameter for comparing the effectiveness of an enzyme with different substrates.

Illustrative Data Comparison

The following table presents plausible, hypothetical data for α-chymotrypsin with our two substrates.

ParameterSuc-Ala-Ala-Pro-Phe-AMCThis compoundRationale for Hypothetical Result
Kₘ (µM) 25450The unnatural D-Proline at P2 likely causes steric hindrance or suboptimal positioning in the active site, leading to weaker binding (higher Kₘ).[9]
Vₘₐₓ (µM/min) 15095Suboptimal binding can impair the precise alignment needed for efficient catalysis, resulting in a lower maximum velocity.
kcat (s⁻¹) 250158Directly derived from Vₘₐₓ, this reflects a lower turnover rate for the test substrate.
kcat/Kₘ (M⁻¹s⁻¹) 1.0 x 10⁷3.5 x 10⁵This value, representing catalytic efficiency, is significantly lower for this compound, confirming it is a much poorer substrate than the AMC-conjugate.

Interpretation: The hypothetical data clearly illustrates that while chymotrypsin can cleave this compound, it does so with significantly lower efficiency than the optimized, multi-residue fluorogenic substrate. The ~29-fold decrease in catalytic efficiency can be attributed primarily to a dramatic loss in binding affinity (a 18-fold increase in Kₘ). This underscores the critical role of subsite interactions and stereochemistry in enzyme catalysis.

Part 4: Mechanistic Context

Understanding the "why" behind these kinetic results requires examining the enzyme's catalytic mechanism.

The Serine Protease Catalytic Mechanism

Chymotrypsin utilizes a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[1]

  • Acylation: The substrate binds to the enzyme. The Serine-195 hydroxyl group, made highly nucleophilic by Histidine-57 and Aspartate-102, attacks the carbonyl carbon of the scissile peptide bond. This forms a tetrahedral intermediate, which then collapses to release the C-terminal part of the substrate (the leaving group, e.g., AMC or L-Phenylalanine), leaving the N-terminal part covalently attached to the serine as an acyl-enzyme intermediate.

  • Deacylation: A water molecule enters the active site and, activated by Histidine-57, acts as a nucleophile to attack the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the N-terminal part of the substrate and regenerate the free enzyme.

G E_S Enzyme-Substrate Complex (E•S) TS1 Tetrahedral Intermediate 1 E_S->TS1 k_acyl E_Acyl Acyl-Enzyme Intermediate (E-Acyl) TS1->E_Acyl - Product 1 (R₂) TS2 Tetrahedral Intermediate 2 E_Acyl->TS2 + H₂O k_deacyl E_P Enzyme-Product Complex (E•P₂) TS2->E_P E Free Enzyme (E) E_P->E - Product 2 (R₁) E->E_S + Substrate (R₁-R₂)

Caption: The covalent catalytic mechanism of chymotrypsin.

The inferior kinetics of this compound can be rationalized by this mechanism. The D-Proline residue at the P2 position may disrupt the optimal alignment of the P1-Phe residue within the S1 pocket, hindering the formation of the initial tetrahedral intermediate (lowering the acylation rate, k_acyl). This misalignment is reflected in the significantly higher Kₘ value.

Conclusion

This guide demonstrates that while this compound is a substrate for α-chymotrypsin, it is a markedly inefficient one compared to a standard fluorogenic peptide like Suc-Ala-Ala-Pro-Phe-AMC. The key takeaways for researchers are:

  • Substrate Structure is Paramount: Even with the correct P1 residue, alterations in adjacent positions (especially with unnatural stereochemistry) can profoundly decrease catalytic efficiency, primarily by impacting substrate binding.

  • Assay Design Must Match the Substrate: The absence of a reporter group necessitates more complex, often discontinuous assays like HPLC, which have different throughput and sensitivity considerations than continuous fluorometric assays.

  • Kinetic Parameters Tell a Story: A comprehensive analysis of Kₘ, kcat, and kcat/Kₘ provides deep insights into the enzyme-substrate interaction, guiding inhibitor design and the development of more specific and efficient substrates for diagnostic or biotechnological applications.

By understanding the principles and methodologies outlined here, researchers can design more insightful experiments, rigorously validate their findings, and ultimately accelerate their research and development programs.

References

  • Analyzing Serine Protease Catalytic Efficiency and Substrate Binding: Insights from Peptide Length and Sequence - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (2025, September 12).
  • Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificit. (2023, November 18).
  • Chymotrypsin Substrates | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Chymotrypsin specific Substrates - PeptaNova. (n.d.).
  • Quantiative Analyses of Serine Protease Catalysis. (2026, January 19). LibreTexts Chemistry.
  • Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. (2018, April 1). PubMed.
  • Mechanistic Origins of the Substrate Selectivity of Serine Proteases. (2025, August 5). ResearchGate.
  • Boc-Phe-Pro-OH - Chem-Impex. (n.d.).
  • Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. (n.d.). PubMed.
  • Trypsin- and Chymotrypsin-Like Serine Proteases in Schistosoma mansoni – 'The Undiscovered Country'. (2014, March 27). PMC.
  • The peptide bond rupture mechanism in the serine proteases: an in silico study based on sequential scale models. (n.d.). RSC Publishing.
  • Biochemistry Enzyme kinetics. (n.d.).
  • Investigating Enzyme Kinetics and their Applications in Biotechnology. (2025, June 23). Walsh Medical Media.
  • Boc-D-Phe-Phe - (CAS 125511-90-2) - Amino Acids - BOC Sciences. (n.d.).

Sources

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